L-Valine-1-13C

Catalog No.
S1911025
CAS No.
81201-85-6
M.F
C5H11NO2
M. Wt
118.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Valine-1-13C

CAS Number

81201-85-6

Product Name

L-Valine-1-13C

IUPAC Name

(2S)-2-amino-3-methyl(113C)butanoic acid

Molecular Formula

C5H11NO2

Molecular Weight

118.14 g/mol

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+1

InChI Key

KZSNJWFQEVHDMF-TXZHAAMZSA-N

SMILES

Array

Canonical SMILES

CC(C)C(C(=O)O)N

Isomeric SMILES

CC(C)[C@@H]([13C](=O)O)N

13C labeled valine biosynthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

The Core Valine Biosynthesis Pathway

Valine is a branched-chain amino acid (BCAA), and its biosynthesis pathway is entwined with that of isoleucine and leucine [1]. The pathway below is conserved in microorganisms like E. coli and plants, but is absent in mammals, making it a key target for metabolic engineering [2].

ValinePathway Valine Biosynthesis Core Pathway Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate IlvB/IlvN (acetolactate synthase) DihydroxyIsovalerate DihydroxyIsovalerate Acetolactate->DihydroxyIsovalerate IlvC (ketol-acid reductoisomerase) KetoIsovalerate KetoIsovalerate DihydroxyIsovalerate->KetoIsovalerate IlvD (dihydroxy-acid dehydratase) L_Valine L_Valine KetoIsovalerate->L_Valine Transaminase (e.g., IlvE)

The core four-step enzymatic pathway for valine biosynthesis, from pyruvate to L-Valine.

The following table summarizes the key enzymes involved in this pathway.

Step Enzyme EC Number Function Key Characteristics
1 Acetolactate synthase EC 2.2.1.6 Condenses two pyruvate molecules to form 2-acetolactate Often has regulatory (IlvN) and catalytic (IlvB) subunits [2]
2 Ketol-acid reductoisomerase (KARI) EC 1.1.1.86 Converts 2-acetolactate to 2,3-dihydroxy-3-isovalerate Involves isomerization and NADPH-dependent reduction [2]
3 Dihydroxy-acid dehydratase EC 4.2.1.9 Dehydrates 2,3-dihydroxy-3-isovalerate to 2-oxoisovalerate [2]
4 Transaminase (BCAT) EC 2.6.1.42 Transaminates 2-oxoisovalerate to form L-valine Can be performed by native branched-chain aminotransferases (Bcat1/Bcat2) in mammals [2]

Resurrecting Valine Biosynthesis in Mammalian Cells

A landmark 2022 study successfully engineered a functional valine biosynthesis pathway into Chinese Hamster Ovary (CHO) cells, which naturally require valine in their diet [2]. This demonstrates that mammalian metabolism can be modified to restore this ancient pathway.

EngineeringWorkflow Synthetic Biology Workflow for Pathway Engineering GeneMining 1. Gene Mining from E. coli (ilvB, ilvN, ilvC, ilvD) PathwayDesign 2. Pathway Design & Codon Optimization GeneMining->PathwayDesign Synthesis 3. de novo Synthesis & Yeast Assembly PathwayDesign->Synthesis Integration 4. Genomic Integration into CHO cells (Flp-In) Synthesis->Integration Validation 5. Validation (Phenotype, 13C-tracing, RNA-seq) Integration->Validation Optimization 6. Optimization (e.g., boosting ilvD dosage) Validation->Optimization

The stepwise synthetic genomics approach to introduce the bacterial valine pathway into mammalian cells [2].

The study designed a polycistronic construct (pMTIV) containing four E. coli genes (ilvB, ilvN, ilvC, ilvD) separated by 2A "self-cleaving" peptide sequences, allowing all enzymes to be produced from a single promoter [2]. Key experimental outcomes are summarized below.

Experimental Aspect Methodology / Key Finding
Pathway Design Single open reading frame with ilvN, ilvB, ilvC, ilvD genes linked by P2A sequences, driven by an SFFV promoter [2].
Genomic Integration Stable, single-copy integration into a designated genomic "landing pad" in CHO-K1 cells using the Flp-In system [2].
Phenotypic Validation Engineered cells showed robust viability and proliferation in valine-free medium, doubling every 3.2 days [2].
Metabolomic Verification 13C-tracing from 13C-pyruvate confirmed de novo biosynthesis of valine. A build-up of the intermediate 2,3-dihydroxy-3-isovalerate was observed, identifying a potential bottleneck [2].
Transcriptomic Analysis RNA-seq confirmed transcription of the full synthetic pathway. The transcriptome of valine-prototrophic cells mirrored that of parental cells recovering from valine deprivation [2].
Pathway Optimization Increasing the dosage of the ilvD gene (dihydroxy-acid dehydratase) improved pathway performance and enabled long-term propagation in valine-free conditions [2].

13C-Labeling Strategies for NMR

For NMR studies of proteins, specific 13C-labeling of methyl groups in valine, leucine, and isoleucine (ILV) is a powerful technique, especially for large protein complexes [3]. This is achieved by supplementing the growth medium with selectively 13C-labeled precursors that the host organism (like E. coli) can metabolize into the desired amino acids.

LabelingStrategy Precursor-Based 13C-Labeling of ILV Methyl Groups Precursor 13C-labeled Precursor (e.g., α-ketoisovalerate, 2-13C-methyl acetolactate, 3-13C-pyruvate) Biosynthesis Active ILV Biosynthesis Pathway Precursor->Biosynthesis LabeledVal Valine with 13C-labeled methyl groups Biosynthesis->LabeledVal LabeledLeu Leucine with 13C-labeled methyl groups Biosynthesis->LabeledLeu LabeledIle Isoleucine (δ1) with 13C-labeled methyl group Biosynthesis->LabeledIle

Strategy for producing proteins with selectively 13C-labeled methyl groups using biosynthetic precursors [4] [3].

The table below compares common precursors used for this purpose.

13C-Labeled Precursor Labeling Outcome Key Advantages & Applications
α-ketoisovalerate (2-keto-3-(methyl-13C)-butyric acid-4-13C) Labels both methyl groups in Valine and Leucine [3]. Reduces spectral crowding. Ideal for collecting long-range distance restraints in solid-state NMR studies of proteins [3].
2-13C-methyl acetolactate Enables stereospecific labeling of single methyl groups in Valine and Leucine [4]. Provides even greater spectral simplification. Can be used in cell-free protein synthesis systems for efficient, scalable production [4].
3-13C-pyruvate Serves as a low-cost precursor for labeling methyl groups. Used in advanced cell-free systems (eCell) that maintain active metabolism [4]. Cost-effective. Produces 13C-HSQC spectra free of one-bond 13C-13C scalar couplings [4].

References

stable isotope labeled amino acid basics

Author: Smolecule Technical Support Team. Date: February 2026

Major Quantitative Proteomic Techniques

Stable isotope-labeled amino acids are cornerstone reagents in several powerful quantitative proteomic methods. The following table compares the two primary metabolic labeling approaches.

Technique Labeling Method Isotopes Used Scope of Application Key Advantages
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) [1] [2] Metabolic (in vivo) incorporation into cultured cells. ¹³C, ¹⁵N, ²H (e.g., Lys-¹³C₆, Arg-¹³C₆) [2] [3] Cell culture systems (mammalian, bacterial, yeast) [2]. Simple and accurate; samples mixed early, minimizing errors; no chemical derivatization needed [1] [2] [3].
SILAM (Stable Isotope Labeling of Mammals) [4] [5] Metabolic (in vivo) incorporation into whole organisms. ¹⁵N (from enriched spirulina diet) [4] Whole animal models (e.g., rats, mice) for studying physiology and disease [4]. Provides a labeled internal standard from tissues for highly accurate in vivo quantitation [4] [5].

Experimental Workflow: A SILAC Case Study

SILAC is a simple and accurate approach for expression proteomics. Here is a detailed protocol based on established methods [2] [3]. The workflow for a typical experiment comparing two cellular states is visualized below.

SILAC_Workflow Prepare SILAC Media Prepare SILAC Media Culture & Label Cells Culture & Label Cells Prepare SILAC Media->Culture & Label Cells Stimulate 'Heavy' Cells Stimulate 'Heavy' Cells Culture & Label Cells->Stimulate 'Heavy' Cells  >5 doublings Harvest 'Light' Cells (Control) Harvest 'Light' Cells (Control) Culture & Label Cells->Harvest 'Light' Cells (Control)  >5 doublings Mix Lysates 1:1 Mix Lysates 1:1 Stimulate 'Heavy' Cells->Mix Lysates 1:1 Harvest 'Light' Cells (Control)->Mix Lysates 1:1 Digest Proteins with Trypsin Digest Proteins with Trypsin Mix Lysates 1:1->Digest Proteins with Trypsin LC-MS/MS Analysis LC-MS/MS Analysis Digest Proteins with Trypsin->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification

The core SILAC workflow involves metabolic labeling, sample combination, and LC-MS/MS analysis for quantification.

Step-by-Step Protocol
  • SILAC Medium Preparation:

    • Use base culture medium (e.g., DMEM) deficient in the amino acids chosen for labeling (typically Lys and Arg) [2].
    • Prepare two media: "Light" (supplemented with normal amino acids) and "Heavy" (supplemented with isotope-labeled forms, e.g., L-lysine-¹³C₆ and L-arginine-¹³C₆) [2] [3].
    • Use dialyzed fetal bovine serum to avoid contamination from unlabeled amino acids in the serum [2].
  • Cell Culture and Labeling:

    • Split cells into "Light" and "Heavy" media. To ensure >99% incorporation of the heavy amino acids, culture cells for at least five population doublings [1] [2]. Cell morphology and doubling time should remain unaffected [1].
  • Experimental Treatment and Sample Processing:

    • Treat the "Heavy" cell population as required by the experiment (e.g., stimulate with a growth factor) while keeping "Light" cells as a control [2].
    • Harvest cells by scraping or trypsinization, wash with PBS, and lyse using an appropriate lysis buffer containing protease and phosphatase inhibitors [2].
    • Combine the "Light" and "Heavy" lysates in a 1:1 protein ratio by weight. This early combination is key to minimizing quantitative errors during subsequent steps [2].
  • Protein Digestion and Mass Spectrometry Analysis:

    • Digest the combined protein mixture with trypsin [2].
    • Analyze the resulting peptides using nano-scale liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS) [2] [3].
    • In the MS spectrum, each peptide appears as a pair of peaks with a predictable mass difference. The relative intensity of these "light" and "heavy" peaks provides the quantitative ratio for the protein [1] [4].

Key Applications in Drug Discovery & Development

Stable isotope-labeled amino acids have transformative applications across the pharmaceutical research pipeline.

  • Quantitative Proteomics and Signal Transduction: SILAC is powerful for studying dynamic changes in proteomes, such as phosphorylation-dependent signaling pathways. By comparing stimulated and unstimulated cells, researchers can identify and quantify key players in pathways initiated by receptor tyrosine kinases (RTKs) [2].
  • Drug Metabolism and Pharmacokinetics (DMPK): Labeled amino acids are used to create internal standards for Mass Spectrometry, enabling highly accurate quantification of drugs and their metabolites in complex biological fluids. This is crucial for understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile [6].
  • Structural Biology: Proteins expressed with ¹³C- and/or ¹⁵N-labeled amino acids are essential for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing researchers to determine protein 3D structures and study their dynamics and interactions at atomic resolution [6].

Practical Considerations and Challenges

  • Amino Acid Selection: Arginine and lysine are most common because trypsin cleaves at these residues, ensuring every resulting peptide contains a labeled C-terminus [2]. Check for amino acid conversion (e.g., arginine to proline) which can cause quantitative errors [3].
  • Safety Profile: Stable isotopes are not radioactive and are generally safe to handle. The primary safety concern is toxicological, not radiological. Toxic effects are only associated with very high levels of deuteration (>15% of body water), far exceeding typical tracer doses used in research [7].
  • Labeling Efficiency: Always verify complete incorporation of the heavy amino acids before proceeding with experiments, typically by analyzing a small sample by MS [3].

References

how does carbon-13 labeling work in amino acids

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles and Workflow

At its core, 13C labeling works by replacing the natural 12C carbon in a nutrient (like glucose or an amino acid) with its heavier, non-radioactive isotope, 13C. As cells consume these labeled nutrients, the 13C atoms are incorporated into downstream metabolites through enzymatic reactions. The distribution of these "heavy" atoms in the metabolic network is then tracked using analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy [1] [2].

The following diagram illustrates the general experimental workflow for a 13C labeling study, from cell culture to data interpretation.

workflow LabeledMedium Prepare ¹³C-Labeled Medium CellCulture Culture Cells in Labeled Medium LabeledMedium->CellCulture MetaboliteExtraction Metabolite Extraction CellCulture->MetaboliteExtraction LCMS_Analysis LC-MS / GC-MS Analysis MetaboliteExtraction->LCMS_Analysis DataProcessing Data Processing & Interpretation LCMS_Analysis->DataProcessing

General workflow for a 13C labeling experiment.

Detailed Experimental Protocols

Protocol 1: Deep Labeling for Metabolic Profiling

This protocol, adapted from Grankvist et al., is designed for untargeted discovery of metabolic activities in human cells [1].

  • Medium Preparation: Create a custom growth medium where fundamental carbon precursors like glucose and all proteinogenic amino acids are fully 13C-labeled. Vitamins, choline, and serum components remain unlabeled (12C).
  • Cell Culture and Labeling: Culture cells (e.g., HCT116 colorectal carcinoma cells) in the 13C medium. Maintain for at least 6 population doublings to ensure >98% of cellular biomass is newly synthesized from the labeled precursors.
  • Metabolite Extraction:
    • Harvest cells and perform a polar metabolite extraction using a solvent like methanol or a methanol/ethanol/water mixture [1] [3].
    • Centrifuge to remove protein debris and collect the supernatant containing metabolites.
  • LC-HRMS Analysis: Analyze the extract using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
  • Data Interpretation:
    • Endogenous Metabolite Identification: Metabolites synthesized de novo by the cell will show incorporation of 13C atoms, shifting their mass.
    • Pathway Activity: The specific pattern of 13C incorporation (mass isotopomer distribution) reveals which pathways are active. For example, a coenzyme A molecule showed a mosaic pattern of 13C (from labeled amino acids) and 12C (from the unlabeled vitamin B5 precursor), confirming its endogenous synthesis [1].
Protocol 2: Targeted 13C-Glucose Tracing for Glycolytic Flux

This protocol, based on Vengayil et al., is optimized for quantifying fluxes in rapid, high-capacity pathways like glycolysis in yeast [3]. A key challenge is capturing label incorporation before saturation.

  • Pulse Labeling:
    • Grow cells to the desired phase in a standard medium.
    • Rapidly introduce a pulse of medium containing U-13C-glucose (where all 6 carbon atoms are 13C).
  • Rapid Quenching and Metabolite Extraction:
    • At very short, precise time intervals (e.g., 10 seconds for glycolytic intermediates in yeast), rapidly quench metabolism by injecting the culture into a -40°C quenching buffer (e.g., 60% methanol) to instantly halt all enzymatic activity [3].
    • Perform metabolite extraction using a buffer like 75% ethanol.
  • LC-MS/MS Analysis: Analyze the extracts using LC-MS/MS to quantify the amount and labeling fraction of intermediates like glucose-6-phosphate, fructose-1,6-bisphosphate, and pyruvate.
  • Flux Determination: The rate at which the 13C label appears in each successive intermediate, measured before saturation, directly reflects the glycolytic flux through that step. This allows for quantitative comparison of metabolic rates under different conditions.

Applications in Drug Development and Research

13C labeling provides critical functional data that static abundance measurements cannot, offering powerful applications for life science research and drug development.

Application Area Specific Use Case Relevance
Target Discovery Identify metabolic dependencies in cancer cells. Deep labeling revealed that HCT116 cells do not synthesize cysteine, carnitine, or creatine, highlighting potential metabolic vulnerabilities to target [1].
Mechanism of Action Understand how metabolic shifts affect disease processes. Research traces glucose allocation into aberrant membrane glycans in cancer, a process critical for immune recognition and adhesion [2].
Structural Biology Produce labeled proteins for NMR structure determination. Synthesized 13C-methyl-labeled amino acids enable analysis of large human proteins produced in mammalian cells, which is essential for structure-based drug design [4].

Key Considerations for Experimental Design

  • Choice of Tracer: The question you ask determines the tracer. Use U-13C-glucose for broad central carbon metabolism overview. For specific pathways, use 1-13C-glucose or 1,2-13C-glucose to track particular carbon fates [1] [5].
  • Isotope Measurement Techniques: LC-MS is widely used for its sensitivity and ability to analyze a broad range of metabolites without derivation [1] [2]. GC-MS is also highly effective, especially for amino acid analysis after protein hydrolysis [6] [5]. NMR is invaluable for obtaining atomic-level positional information of the label, crucial for structural studies and certain flux analyses [4] [7].
  • Cell Type and System: Ensure your cell culture system is appropriate. Deep labeling requires cells to proliferate for several generations in the custom medium [1]. For pathway flux analysis, understand the baseline metabolic phenotype of your cells (e.g., Crabtree-positive vs. negative) [3].

References

valine catabolism pathway in metabolic studies

Author: Smolecule Technical Support Team. Date: February 2026

The Valine Catabolism Pathway

Valine catabolism occurs primarily in the mitochondria and involves a series of steps to transform the amino acid into usable energy and signaling molecules. The following diagram illustrates the core pathway:

valine_pathway Valine Valine Alpha-Ketoisovalerate\n(α-KIV) Alpha-Ketoisovalerate (α-KIV) Valine->Alpha-Ketoisovalerate\n(α-KIV) BCAT Isobutyryl-CoA Isobutyryl-CoA Alpha-Ketoisovalerate\n(α-KIV)->Isobutyryl-CoA BCKDH Complex Methacrylyl-CoA Methacrylyl-CoA Isobutyryl-CoA->Methacrylyl-CoA Isobutyryl-CoA Dehydrogenase 3-Hydroxyisobutyryl-CoA 3-Hydroxyisobutyryl-CoA Methacrylyl-CoA->3-Hydroxyisobutyryl-CoA Methacrylyl-CoA Hydratase 3-Hydroxyisobutyrate\n(3-HIB) 3-Hydroxyisobutyrate (3-HIB) 3-Hydroxyisobutyryl-CoA->3-Hydroxyisobutyrate\n(3-HIB) HIBCH Methylmalonyl-CoA Methylmalonyl-CoA 3-Hydroxyisobutyrate\n(3-HIB)->Methylmalonyl-CoA 3-HIBDH Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

The key steps are:

  • Transamination: Valine is first converted to α-ketoisovalerate (α-KIV) by the enzyme branched-chain amino acid transaminase (BCAT) [1] [2].
  • Oxidative Decarboxylation: The branched-chain keto-acid dehydrogenase (BCKDH) complex then converts α-KIV into isobutyryl-CoA [2]. This is a key regulatory step.
  • Dehydrogenation and Hydration: Subsequent steps, catalyzed by various enzymes, transform isobutyryl-CoA into 3-Hydroxyisobutyrate (3-HIB). The enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) is critical for 3-HIB production [3].
  • Final Oxidation and Entry into TCA: 3-HIB is further oxidized and converted into succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle for energy production [2]. The ultimate oxidation product is propionyl-coenzyme A (Propionyl-CoA), which also leads to succinyl-CoA [4].

Key Metabolites and Regulatory Enzymes

Intermediate metabolites in valine catabolism are not just passive intermediates; they possess significant bioactivity.

Metabolite/Enzyme Biological Function Research/Clinical Significance
3-Hydroxyisobutyrate (3-HIB) Promotes fatty acid transport into cells and triglyceride synthesis by upregulating transporters like CD36 and FABP3 [3]. A key signaling molecule linking valine catabolism to lipid metabolism and insulin resistance [3] [5].
Propionyl-CoA Ultimate oxidation product; precursor for succinyl-CoA [4]. Enhances platelet activation and thrombosis risk via protein propionylation (e.g., of Tropomodulin-3) [4].
Branched-Chain Amino Acid Transaminase (BCAT) Catalyzes the first step in BCAA catabolism, producing keto-acids [1] [2]. A shared enzyme for all BCAAs; its activity influences the flux through the entire pathway.
Branched-Chain Keto-Acid Dehydrogenase (BCKDH) Complex Catalyzes the committed step in BCAA catabolism [2]. The major regulation point; activity determines the overall rate of BCAA breakdown.
3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Synthesizes 3-HIB, a key signaling metabolite [3]. Silencing HIBCH reduces triglyceride synthesis, confirming its importance in lipid metabolism [3].

Experimental Evidence and Research Models

The following table summarizes key experimental findings and the methodologies used to uncover them.

Research Focus Key Experimental Findings Methodologies & Models Cited

| Triglyceride Synthesis | Valine and its metabolite 3-HIB significantly increase triglyceride content, lipid droplet synthesis, and fatty acid transport in porcine intestinal (IPEC-J2) cells [3]. | - Cell Model: IPEC-J2 cells

  • Interventions: Valine/3-HIB supplementation; HIBCH gene silencing (RNAi)
  • Measurements: TG content, lipid droplets (BODIPY stain), fatty acid composition (GC), protein expression (Western blot for CD36, FABP3, DGAT1) [3]. | | Thrombosis Risk | BCAA catabolism, particularly the valine/α-KIV pathway, promotes platelet activation and arterial thrombosis in mice and humans [4]. | - Models: Human platelets, PP2Cm-deficient mice, CHO cells
  • Interventions: BCAA ingestion, propionyl-CoA treatment, TMOD3 mutation
  • Measurements: Platelet activity, thrombus formation, protein propionylation (mass spectrometry, immunoblotting) [4]. | | Inflammation & Adipogenesis | Valine supplementation in lean mice enhances hepatic lipid deposition and adipogenesis, and induces gut inflammation [5]. | - Model: KunMing (KM) mice
  • Intervention: L-valine in drinking water (0.3%, 0.45% w/v)
  • Analyses: Histology (H&E), serum biochemistry, RNA-seq (WAT/BAT), cecal metagenomics & metabolomics [5]. |

Core Experimental Protocol: Investigating Valine-Induced Lipid Synthesis

Based on the study in IPEC-J2 cells [3], a core protocol can be summarized:

  • Cell Culture and Treatment: Use IPEC-J2 cells (or other relevant cell line). Culture in appropriate medium and treat with experimental conditions:
    • Control group: Base medium.
    • Valine group: Base medium supplemented with a specific concentration of L-valine (e.g., 0.9 mM).
    • 3-HIB group: Base medium supplemented with 3-HIB.
    • HIBCH-KD group: Cells with HIBCH gene silenced via siRNA/shRNA, with or without valine supplementation.
  • Triglyceride and Lipid Droplet Measurement:
    • Extract cellular lipids and quantify triglyceride content using a commercial assay kit.
    • Visualize neutral lipids by staining with BODIPY 493/503 and imaging with fluorescence microscopy.
  • Fatty Acid Analysis: Extract total lipids and analyze fatty acid composition using gas chromatography (GC).
  • Protein Expression Analysis: Analyze the expression of key proteins in fatty acid transport (CD36, FABP3) and triglyceride synthesis (DGAT1) via Western blotting.
  • Data Analysis: Compare results between treatment groups to determine the effect of valine and 3-HIB, and the necessity of HIBCH.

Research Implications and Future Directions

The research highlights valine catabolism as a potential target for therapeutic intervention. The diagram below summarizes the major physiological and pathological outcomes linked to this pathway.

implications Valine Catabolism Valine Catabolism 3-HIB 3-HIB Valine Catabolism->3-HIB Propionyl-CoA Propionyl-CoA Valine Catabolism->Propionyl-CoA Gut Microbiota Shift\n(Inflammation) Gut Microbiota Shift (Inflammation) Valine Catabolism->Gut Microbiota Shift\n(Inflammation) Alters Composition Enhanced Fatty Acid Uptake\n& Triglyceride Synthesis Enhanced Fatty Acid Uptake & Triglyceride Synthesis 3-HIB->Enhanced Fatty Acid Uptake\n& Triglyceride Synthesis Protein Propionylation\n(e.g., Tropomodulin-3) Protein Propionylation (e.g., Tropomodulin-3) Propionyl-CoA->Protein Propionylation\n(e.g., Tropomodulin-3) Adipogenesis &\nHepatic Lipid Deposition Adipogenesis & Hepatic Lipid Deposition Enhanced Fatty Acid Uptake\n& Triglyceride Synthesis->Adipogenesis &\nHepatic Lipid Deposition Platelet Hyperactivity &\nThrombosis Risk Platelet Hyperactivity & Thrombosis Risk Protein Propionylation\n(e.g., Tropomodulin-3)->Platelet Hyperactivity &\nThrombosis Risk Insulin Resistance Insulin Resistance Gut Microbiota Shift\n(Inflammation)->Insulin Resistance Adipogenesis &\nHepatic Lipid Deposition->Insulin Resistance

Key implications for drug development include:

  • Targeting 3-HIB Signaling: Inhibiting the production or action of 3-HIB could be a strategy to manage ectopic lipid accumulation and insulin resistance [3] [5].
  • Modulating Platelet Activity: Regulating BCAA catabolism or reducing dietary BCAA intake might serve as a novel therapeutic strategy for preventing thrombosis, especially in metabolic diseases [4].
  • Considering the Microbiome: The impact of valine on the gut microbiome and inflammation suggests a broader systemic effect that must be considered in therapeutic strategies [5].

References

Comprehensive Application Notes and Protocols for L-Valine-1-13C in Biomolecular NMR Spectroscopy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to L-Valine-1-13C in NMR Spectroscopy

This compound represents a strategically labeled amino acid that has become indispensable in modern biomolecular nuclear magnetic resonance (NMR) spectroscopy, particularly for studying the structure and dynamics of proteins. The specific incorporation of 13C at the carboxyl carbon (position-1) of valine provides a sensitive probe for investigating protein backbone structure and dynamics while offering favorable relaxation properties that make it especially valuable for NMR studies of high molecular weight systems. The strategic placement of the 13C label at this position enables researchers to overcome many of the traditional limitations associated with NMR studies of large proteins and complexes, where signal overlap and inefficient relaxation often impede detailed structural and dynamic characterization.

The unique branching at the β-carbon of valine's side chain, with its two equivalent methyl groups (prochiral centers), creates distinct challenges and opportunities for NMR spectroscopy. In proteins, valine residues frequently occupy internal positions within hydrophobic cores, making them excellent reporters of protein folding and stability. When specifically labeled with 13C at the carboxyl position, valine provides crucial through-bond and through-space connectivity information that facilitates backbone assignment and structural characterization. The development of specialized labeling schemes focusing on valine, particularly in combination with other isoleucine and leucine residues (the ILV triad), has dramatically advanced NMR capabilities for proteins exceeding 50 kDa, bridging the traditional size gap between solution NMR and other structural biology techniques like X-ray crystallography and cryo-electron microscopy [1] [2].

Biosynthetic Pathways and Labeling Strategies

Biosynthetic Precursors for Selective Labeling

The strategic incorporation of 13C labels into valine and other branched-chain amino acids relies on exploiting bacterial biosynthetic pathways, primarily in Escherichia coli expression systems. The key insight driving modern isotopic labeling strategies is that α-ketoisovaleric acid serves as the direct biosynthetic precursor to both valine and leucine, while α-ketobutyric acid leads specifically to isoleucine. This metabolic pathway knowledge enables researchers to design specific labeling patterns by supplementing expression media with selectively 13C-labeled precursors that are incorporated into proteins during biosynthesis. These precursors are typically added to the growth medium approximately one hour prior to induction of protein expression to ensure efficient uptake and incorporation [1] [3].

The sophisticated application of these precursors allows for various labeling patterns: uniform 13C labeling throughout the entire amino acid, specific labeling at methyl positions, or targeted labeling at the carboxyl position as with this compound. A significant advancement in the field has been the development of perdeuterated backgrounds, where all non-target positions are deuterated, thereby simplifying NMR spectra and reducing relaxation effects. This approach is particularly valuable for large molecular weight proteins, where the reduction in dipole-dipole coupling achieved through perdeuteration extends the coherence lifetime of the remaining 13C labels, enabling the application of NMR to progressively larger systems [1] [2].

Optimized Protocol for High-Yield Labeling

Recent methodological advances have focused on optimizing precursor usage while maintaining high levels of protein expression and labeling efficiency. The protocol developed by Cai et al. demonstrates that comparable protein yields can be achieved from 100 mL cultures using high-cell-density induction as would typically require 1 L cultures with conventional methods. This optimized approach uses three-fold less isotopic precursors than standard protocols, representing significant cost savings given the substantial expense of 13C-labeled compounds. The key modifications include using enriched M9++ medium supplemented with trace amounts of LB to facilitate growth in D2O without significantly compromising deuterium incorporation levels [1].

Table 1: Optimal Precursor Quantities for Methyl Labeling in 100 mL Cultures

Precursor Chemical Specification Quantity (mg/100 mL)
α-ketoisovaleric acid 1,2,3,4-13C4; 3,4',4',4'-d4 32 mg
α-ketobutyric acid 13C4; 3,3-d2 16 mg

The precise optimization of precursor concentrations is critical for achieving high labeling efficiency while minimizing scrambling to unintended positions. Through systematic titration experiments, researchers have determined that the concentrations shown in Table 1 represent the optimal balance between labeling efficiency and precursor conservation. At these concentrations, saturation of protonated methyl labeling is achieved without significant scrambling to other sites, as confirmed by both mass spectrometry analysis and NMR signal intensities [1].

NMR Spectral Properties and Experimental Applications

Chemical Shift Properties and Spectral Signatures

The strategic value of this compound in NMR spectroscopy derives from its distinct chemical shift properties that facilitate unambiguous identification and assignment. The carboxyl carbon (C1) in L-Valine exhibits a characteristic downfield chemical shift centered approximately at 177.1 ppm in aqueous solution at neutral pH, well separated from other aliphatic carbon resonances. This distinctive chemical shift signature, combined with the unique coupling patterns introduced by specific 13C labeling, enables researchers to selectively detect valine residues even in complex protein spectra with significant signal overlap. The chemical shift of the carboxyl carbon is sensitive to local environment and secondary structure, providing valuable structural information beyond mere residue identification [4].

The branching pattern of valine's side chain creates distinctive NMR properties that can be exploited in specialized experiments. The two methyl groups (C2 and C3) of valine appear as a single resonance in 13C NMR spectra due to their chemical equivalence, typically centered around 19-21 ppm. The methine proton (Hα) resonates at approximately 3.60 ppm, while the methyl protons appear between 0.98-1.03 ppm. These predictable chemical shift ranges facilitate the identification of valine correlations in multidimensional NMR experiments, particularly in 2D [1H,13C]-HSQC spectra where the methyl groups produce characteristic cross-peaks that serve as starting points for side-chain assignment [5] [4].

Table 2: Characteristic NMR Chemical Shifts of this compound

Nucleus Position Chemical Shift (ppm) Notes
13C C1 (Carboxyl) 177.1 Referenced to DSS
13C C2/C3 (Methyl) 19.4-20.7 Prochiral centers
1H 3.60 Coupled to carboxyl carbon
1H Methyl 0.98-1.03 Distinctive pattern
Specialized NMR Experiments for Valine Detection

The unique labeling pattern of this compound enables the application of specialized NMR experiments designed to maximize information content while minimizing acquisition time. A significant development in this area is the SIM-HMCM(CGCBCA)CO experiment, which allows simultaneous correlation of methyl resonances from valine, leucine, and isoleucine residues with backbone carbonyl chemical shifts in a single data set. This experiment provides the convenience of acquiring correlations for all ILV methyl positions simultaneously rather than requiring separate spectra for valine and isoleucine/leucine residues, significantly reducing total instrument time [2].

The SIM-HMCM(CGCBCA)CO experiment represents an "out-and-back" magnetization transfer scheme that capitalizes on the distinct topologies of valine versus isoleucine/leucine side chains. Through careful manipulation of magnetization using selective pulses, the experiment "stores" magnetization terms of valine side chains temporarily to ensure synchronous "read-out" of carbonyl frequencies for all ILV residues. Although this experiment may exhibit slightly reduced sensitivity compared to residue-specific versions, it provides adequate sensitivity for proteins up to approximately 100 kDa and is particularly valuable when instrument time is limited or when surveying multiple samples. The experiment benefits from the Methyl-TROSY principle, maintaining methyl magnetization in a 1H-13C multiple-quantum state during key periods of the pulse sequence to optimize sensitivity and resolution [2].

valence_nmr_workflow Start Protein Sample with this compound Step1 Methyl-TROSY Pulse Sequence Start->Step1 Step2 Magnetization Transfer to Carbonyl Carbon Step1->Step2 Step3 t1 Evolution Period (13CO Chemical Shift) Step2->Step3 Step4 Magnetization Transfer Back to Methyl Step3->Step4 Step5 t2 Evolution Period (13C Methyl Chemical Shift) Step4->Step5 Step6 Detection Period (1H Methyl Signal) Step5->Step6 Result 3D Spectrum with Methyl-Carbonyl Correlations Step6->Result

Figure 1: NMR Experiment Workflow for this compound - This diagram illustrates the sequential steps in specialized NMR experiments like SIM-HMCM(CGCBCA)CO for correlating valine methyl groups with backbone carbonyl carbons.

Experimental Protocols and Methodologies

Protein Expression and Purification Protocol

The following protocol provides a optimized procedure for high-level expression of proteins with specific 13C labeling at valine positions, adapted from the high-cell-density method developed by Cai et al.:

  • Day 1: Starter Culture Preparation - Transform BL21(DE3) competent cells with plasmid containing the target gene and plate on LB agar with appropriate antibiotic. Incubate overnight at 37°C.
  • Day 2: Preculture Preparation - Pick a single colony and inoculate 10 mL of LB medium with antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
  • Day 3: Main Culture - Dilute the preculture 1:100 into 100 mL of M9++ medium (containing 1.9 g/L K2HPO4, 0.5 g/L KH2PO4, 0.9 g/L Na2HPO4, 0.24 g/L K2SO4) prepared in D2O. Supplement with 1.8 g/L d7-glucose as carbon source and 0.5 g/L 15NH4Cl as nitrogen source. Add 100 μL of trace element solution and 0.1 mL of LB/D2O mixture.
  • Induction and Labeling - Grow cells at 37°C until OD600 reaches approximately 10. One hour before induction, add 32 mg of α-ketoisovaleric acid (1,2,3,4-13C4; 3,4',4',4'-d4) specifically labeled for valine and leucine incorporation. Induce protein expression with 1 mM IPTG and continue incubation at 25°C for 20 hours.
  • Harvest and Purification - Pellet cells by centrifugation at 4,000 × g for 20 minutes. Resuspend in appropriate lysis buffer and disrupt cells by sonication or French press. Purify the target protein using standard chromatographic methods appropriate for the specific protein tag (e.g., Ni-NTA affinity chromatography for His-tagged proteins) [1].

This protocol typically yields comparable protein quantities to conventional 1 L cultures while using approximately three-fold less isotopic precursor, representing significant cost savings. The high-cell-density approach combined with precise timing of precursor addition ensures optimal incorporation efficiency while minimizing metabolic scrambling.

NMR Sample Preparation and Data Acquisition

Preparation of high-quality NMR samples is critical for obtaining optimal results with this compound labeled proteins:

  • Sample Conditions - Concentrate the purified protein to approximately 0.3-1.0 mM in a final volume of 300-500 μL using an appropriate concentrator. Use NMR buffer that matches the protein's stability requirements (typically 20-50 mM phosphate or Tris buffer, pH 6.5-7.5, with 50-150 mM NaCl). Add 5-10% D2O for field-frequency lock and include 0.02% sodium azide to prevent microbial growth. For experiments requiring higher dielectric relaxation, consider using fully deuterated buffer.
  • Reference Compound - Include a chemical shift reference such as 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for direct referencing of both 1H and 13C dimensions.
  • NMR Data Acquisition - For initial screening, acquire a 2D 1H-13C HSQC spectrum with the 13C carrier frequency set to the methyl region (approximately 20 ppm) and the 1H carrier set to the methyl proton region (approximately 1.0 ppm). Use the SIM-HMCM(CGCBCA)CO experiment for correlating methyl groups with backbone carbonyl carbons with the following typical parameters: scan number = 16-32, t1 (13CO) points = 40-60, t2 (13C methyl) points = 80-100, and relaxation delay = 1.0-1.5 seconds. Maintain sample temperature at 25°C unless specific experimental requirements dictate otherwise [2] [5].

valence_biosynthesis cluster_pathway Biosynthetic Pathway Glucose d7-Glucose (Carbon Source) Intermediate1 Biosynthetic Intermediate Glucose->Intermediate1 NH4Cl 15NH4Cl (Nitrogen Source) NH4Cl->Intermediate1 Precursor α-Ketoisovaleric Acid (1,2,3,4-13C4; 3,4',4',4'-d4) Intermediate2 Valine Precursor Metabolism Precursor->Intermediate2 Intermediate1->Intermediate2 LValine This compound Incorporated into Protein Intermediate2->LValine Protein Labeled Protein for NMR Studies LValine->Protein

Figure 2: Biosynthetic Pathway for this compound - This diagram shows the metabolic pathway for incorporating 13C labeling into valine residues during protein expression in E. coli.

Research Applications and Case Studies

Applications in Structural Biology of Large Proteins

The application of this compound labeling has proven particularly valuable for structural studies of large proteins and complexes that challenge traditional NMR approaches. A notable example comes from studies of the 70-kDa homo-dimeric C-terminal domain of E. coli Enzyme I (EIC), where specific valine labeling enabled complete assignment of ILV methyl resonances and provided insights into protein dynamics. Through combined analysis of methyl-detected 'out-and-back' HMCM[CG]CBCA and SIM-HMCM(CGCBCA)CO datasets, researchers could unambiguously assign over 90% of ILV methyl groups despite the system's large size. These assignments formed the foundation for investigating substrate-induced conformational changes and allosteric regulation mechanisms in this central bacterial metabolic enzyme [2].

In solid-state NMR applications, specific 13C labeling of valine methyl groups has enabled the collection of unambiguous long-range distance restraints in challenging non-crystalline systems. Studies of the type-three secretion system (T3SS) needle of Shigella flexneri demonstrated that specific valine labeling reduced spectral crowding in the methyl region and facilitated the detection of through-space correlations between methyl groups in close spatial proximity. This approach yielded 10 frequency-unambiguous and 23 structurally unambiguous distance restraints that were critical for constructing accurate structural models of this important bacterial virulence factor. The selectivity of the labeling pattern minimized dipolar truncation effects that often plague uniformly labeled samples in solid-state NMR, enabling more accurate distance measurements [3].

Applications in Pharmaceutical Sciences

Beyond traditional structural biology, this compound and related labeling strategies have found important applications in pharmaceutical sciences, particularly in drug delivery system development. Recent innovative research has demonstrated the utility of valine-based targeting for enhancing ocular drug delivery. Scientists designed L-valine-modified nanomicelles that exploit the PepT1 transporter system expressed on corneal epithelial cells. These nanomicelles significantly improved drug penetration through the corneal barrier, with in vivo studies showing enhanced delivery to deeper corneal layers while extending ocular surface retention time. This application demonstrates how fundamental understanding of amino acid transport mechanisms, facilitated by NMR structural studies, can guide rational design of advanced drug delivery systems [6].

The valine-modified nanomicelles exhibited several advantageous properties for ocular drug delivery, including small particle size (appropriate for corneal penetration), high encapsulation efficiency for hydrophobic drugs, and absence of ocular irritation. Mechanism studies revealed that these nanomicelles increased cellular uptake through energy-dependent endocytosis mediated by clathrin and caveolin, in addition to carrier-mediated transport via PepT1. Furthermore, the valine modification suppressed expression of tight junction proteins (claudin-1 and ZO-1), potentially enhancing paracellular transport. This multifaceted mechanism, elucidated through careful experimental analysis, highlights the potential of valine-based targeting strategies for overcoming biological barriers in drug delivery [6].

Conclusion and Future Perspectives

The strategic application of this compound in biomolecular NMR spectroscopy has dramatically expanded the size and complexity limits of proteins amenable to detailed structural and dynamic characterization. Through continued refinement of labeling protocols, development of specialized NMR experiments, and creative adaptation to challenging biological systems, this methodology has evolved from a specialized technique to a mainstream approach in structural biology. The ongoing optimization of precursor usage and expression conditions has made these experiments increasingly accessible and cost-effective, enabling broader adoption across the research community.

Future developments in this field will likely focus on further increasing sensitivity and resolution through advances in both isotopic labeling strategies and NMR methodology. The integration of this compound labeling with emerging technologies such as dynamic nuclear polarization (DNP) and long-range paramagnetic constraints holds particular promise for pushing the size limitations of NMR even further. Additionally, the application of these methods to increasingly complex systems, including membrane proteins in lipid environments and multi-component macromolecular complexes, will continue to provide unique insights into biological mechanisms that are difficult to obtain by other structural biology techniques. As these methodologies mature, their impact will expand beyond basic structural biology to facilitate drug discovery and the rational design of therapeutic interventions.

References

L-Valine-1-13C for Metabolic Flux Analysis: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction to 13C Metabolic Flux Analysis 13C Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying intracellular metabolic reaction rates (fluxes) in living organisms under metabolic quasi-steady state conditions [1]. It is considered the "gold standard" for flux quantification and has been applied to a wide variety of organisms, including microbes, plants, and mammalian cell lines [1]. The core principle involves using 13C-labeled substrates to trace metabolic pathways, where the rearrangement of carbon atoms creates specific labeling patterns in metabolites. These patterns are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) and used to infer metabolic fluxes through computational modeling [2] [1].

2. Role of L-Valine in Central Metabolism and Its Use as a Tracer L-Valine is an essential branched-chain amino acid with significant industrial applications in pharmaceuticals, animal feed, and cosmetics [3]. Its biosynthesis begins with the condensation of two pyruvate molecules and requires 2 mol of NADPH per mol of L-valine produced [4]. The precursor-product relationship between pyruvate and L-valine makes L-Valine-1-13C a valuable tracer for studying central carbon metabolism. When labeled in the 1-position, it provides specific information on:

  • Pyruvate metabolism: this compound directly incorporates labeled carbon from pyruvate.
  • Pentose Phosphate Pathway (PPP) activity: The demand for NADPH in L-valine synthesis can force carbon flux through the PPP [4].
  • Transhydrogenase activity: The reversible conversion of NADH to NADPH affects L-valine production and can be studied using this tracer [4].

3. Experimental Design and Workflow The following diagram illustrates the core workflow for a 13C-MFA experiment using this compound:

workflow 13C-MFA Experimental Workflow START Start Experiment CULTURE Cell Culture Setup with Labeled Tracer START->CULTURE SAMPLING Metabolite Sampling at Multiple Time Points CULTURE->SAMPLING QUENCH Metabolism Quenching SAMPLING->QUENCH EXTRACT Metabolite Extraction QUENCH->EXTRACT ANALYSIS Analytical Measurement (GC-MS, LC-MS, NMR) EXTRACT->ANALYSIS MODEL Computational Flux Modeling & Statistical Analysis ANALYSIS->MODEL RESULTS Flux Map & Interpretation MODEL->RESULTS END End Experiment RESULTS->END

4. Detailed Protocol for MFA Using this compound Table 1: Key Steps in 13C-MFA Protocol Using this compound

Step Procedure Critical Parameters
1. Strain Selection & Preparation Use appropriate microbial strains (e.g., Corynebacterium glutamicum, E. coli) or cell lines engineered for L-valine production or study [4] [3]. Select strains with appropriate genetic modifications (e.g., PDHC-deficient, PPP enhanced) [4].
2. Culture Conditions Cultivate cells in defined minimal medium with labeled this compound as nitrogen source or specific carbon precursor. Maintain metabolic quasi-steady state; control dissolved O₂ >30%, pH 7.2, temperature 30°C (for microbes) [4].
3. Tracer Introduction Introduce this compound during mid-exponential growth phase or after achieving metabolic steady state. Use 100% labeled tracer or mixtures; typical concentration ranges from 0.1 to 1.0 g/L depending on system [2].
4. Sampling & Quenching Collect cell samples rapidly at multiple time points (e.g., 0, 30, 60, 120 sec) for INST-MFA. Quench metabolism immediately (liquid N₂, cold methanol) [5].
5. Metabolite Extraction Extract intracellular metabolites using cold methanol/water or chloroform/methanol methods. Keep samples cold to prevent degradation; use internal standards for quantification [2].
6. Analytical Measurement Analyze labeling patterns in proteinogenic amino acids, organic acids, or free metabolites via GC-MS or LC-MS. Measure mass isotopomer distributions (MIDs); use appropriate ionization techniques [5] [1].

Table 2: Computational Flux Analysis Parameters

Component Description Tools/Software
Metabolic Network Model Stoichiometric representation of relevant pathways (glycolysis, PPP, TCA, L-valine synthesis). Include atom transitions for this compound [1].
Flux Estimation Nonlinear parameter fitting to minimize difference between measured and simulated labeling data. Metran, INCA, 13CFLUX2 [2] [1].
Statistical Evaluation Assess flux confidence intervals using Monte Carlo or sensitivity analysis. Evaluate goodness-of-fit with χ²-test [2].
Model Exchange Standardized format for sharing and reproducing 13C-MFA models. FluxML [1].

5. Metabolic Pathways Relevant to this compound Tracing The diagram below shows the key metabolic pathways involved in L-valine biosynthesis and how this compound integrates into central metabolism:

pathways L-Valine Biosynthesis and Central Metabolism cluster_0 Pentose Phosphate Pathway cluster_1 L-Valine Biosynthesis Glucose Glucose G6P Glucose-6-P Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate Glycolysis PPP PPP G6P->PPP Acetolactate Acetolactate (2 per L-Valine) Pyruvate->Acetolactate Dihydroxyisovalerate Dihydroxy- isovalerate Acetolactate->Dihydroxyisovalerate Ketoisovalerate 2-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate L_Valine L-Valine (1-13C) Ketoisovalerate->L_Valine NADPH NADPH NADPH->Dihydroxyisovalerate AHAIR Requirement CO2 CO2 PPP->NADPH PPP->CO2

6. Data Analysis and Interpretation

  • Mass Isotopomer Distribution (MID) Analysis: this compound will generate specific mass isotopomer patterns that reflect its metabolic history. The M+1 isotopomer is particularly informative for tracking the fate of the 1-carbon position.
  • Flux Calculation: Use computational software to fit flux values that best explain the observed MID data. The flux through the L-valine biosynthesis pathway can be directly quantified.
  • Cofactor Balancing: The NADPH demand for L-valine synthesis (2 mol NADPH per mol valine) makes it sensitive to transhydrogenase activity and PPP flux [4].

7. Applications in Metabolic Engineering and Drug Development Table 3: Applications of this compound MFA

Field Application Benefit
Metabolic Engineering Optimizing L-valine production in industrial strains (e.g., C. glutamicum, E. coli). Identifies flux bottlenecks; guides overexpression of ilvBNCE genes [4] [3].
Pharmaceutical Research Studying metabolic adaptations in pathogens or cancer cells. Reveals altered NADPH metabolism; identifies drug targets [2].
Co-factor Metabolism Quantifying transhydrogenase activity and NADPH regeneration pathways. Evaluates engineering strategies (e.g., PntAB expression) [4].

8. Troubleshooting and Best Practices

  • Isotopic Steady-State: Ensure proper duration of tracer experiment for complete labeling of target metabolites.
  • Sample Handling: Prevent degradation of L-valine and related metabolites during extraction and analysis.
  • Model Validation: Use statistical tests to validate flux results and identify potential network gaps.
  • Data Quality: Ensure high-resolution separation and detection to accurately quantify mass isotopomer distributions.

References

Valine-1-13C Application Notes and Protocols for Proteomics and Metabolic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Valine-1-13C Applications in Proteomics

Stable isotope labeling with valine-1-13C represents a powerful tool for investigating protein dynamics and metabolic fluxes in biological systems. The carbon-13 labeled valine, specifically labeled at the first carbon position, serves as an essential tracer for quantifying protein fractional synthetic rates, analyzing metabolic pathways, and studying protein turnover in various experimental models. This application note provides comprehensive protocols and methodological insights for researchers utilizing valine-1-13C in proteomics and metabolic studies, with particular emphasis on practical implementation considerations for drug development professionals and research scientists.

The unique properties of valine-1-13C make it particularly valuable for investigating in vivo protein metabolism and cellular metabolic fluxes. As an essential branched-chain amino acid, valine cannot be synthesized de novo by mammals and must be obtained from dietary sources or cell culture media, which simplifies the interpretation of labeling experiments. The strategic position of the 13C label at the first carbon allows researchers to track the incorporation of this amino acid into newly synthesized proteins and monitor its metabolic fate through various biochemical pathways. These applications span multiple analytical platforms, including gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS), conventional mass spectrometry, and NMR spectroscopy, each offering specific advantages for different experimental contexts and enrichment levels [1] [2] [3].

Table 1: Key Applications of Valine-1-13C in Proteomics and Metabolic Studies

Application Area Specific Use Recommended Technique Key Benefits
Protein Turnover Studies Measurement of protein fractional synthetic rates in vivo GC/C/IRMS High sensitivity for low enrichment (0.0002 mole ratio)
Sparse Labeling for NMR Selective labeling for glycoprotein structural studies LC-MS/MS with pattern fitting Enables NMR studies of hard-to-express proteins
Metabolic Flux Analysis Quantification of in vivo carbon fluxes in industrial organisms GC-C-IRMS Cost-effective for large-scale cultivation
Clinical Diagnostics Assessment of metabolic function in disorders Breath testing (13CO2) Non-invasive metabolic capacity assessment

Protein Fractional Synthetic Rate Determination Using GC/C/IRMS

Principle and Scope

This protocol describes a robust method for measuring protein fractional synthetic rates (FSR) in vivo using L-[1-13C]valine and online gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). The method enables precise quantification of low isotopic enrichment levels in valine isolated from biological samples, making it particularly suitable for studying protein synthesis dynamics in animal models and clinical research. The technique employs N-methoxycarbonylmethyl ester (MCM) derivatization of valine, which facilitates rapid sample processing and effective chromatographic separation of valine from other branched-chain amino acids (leucine and isoleucine) [1].

The method demonstrates exceptional sensitivity with a quantitation limit at an L-[1-13C]valine tracer mole ratio of 0.0002, allowing researchers to detect minimal incorporation of labeled valine into proteins. Validation studies in growing piglets infused with L-[1-13C]valine (2 mg kg-1 h-1 for 6 h) showed a mean tracer mole ratio in plasma of 0.0740 ± 0.0056 at isotopic steady state (measured by GC/MS) and a mean tracer mole ratio of valine in muscle protein fraction at 6 hours of 0.000236 ± 0.000038 (measured by GC/C/IRMS). These measurements yielded a mean protein fractional synthetic rate in piglet skeletal muscle of 0.052 ± 0.007% h-1, consistent with literature values obtained using alternative techniques [1].

Experimental Protocol

Sample Preparation and Derivatization:

  • Protein Hydrolysis: Isolate target proteins from tissue samples (e.g., skeletal muscle). Hydrolyze proteins using 6M HCl at 110°C for 12-24 hours under anaerobic conditions to prevent amino acid degradation.
  • Amino Acid Extraction: Purify valine from the protein hydrolysate using cation-exchange chromatography. Elute valine fraction with 2M ammonium hydroxide and evaporate to dryness under nitrogen stream.
  • MCM Derivatization: React purified valine with methyl chloroformate in methanol/pyridine solution (2:1 v/v) at room temperature for 30 minutes to form N-methoxycarbonylmethyl ester derivatives. Extract derivatives with ethyl acetate and evaporate to dryness under gentle nitrogen flow [1].

GC/C/IRMS Analysis:

  • Chromatographic Separation: Reconstitute derivatives in ethyl acetate and inject into GC system equipped with a non-polar capillary column (e.g., DB-5MS, 30m × 0.25mm i.d., 0.25μm film thickness). Use helium as carrier gas at constant flow rate of 1.0 mL/min. Employ temperature programming: initial 80°C (hold 2 min), ramp to 280°C at 10°C/min, final hold 5 min.
  • Combustion and IRMS Detection: Effluent from GC column passes through combustion interface maintained at 940°C where organic compounds are quantitatively converted to CO2. Measure 13C/12C isotope ratio in resulting CO2 using isotope ratio mass spectrometer. Calibration: Establish linear relationship between increment of 13C/12C isotope ratio in CO2 and tracer mole ratio of L-[1-13C]valine to unlabeled valine using standard mixtures with known enrichment [1].

Calculations:

  • FSR Determination: Calculate protein fractional synthetic rate using the formula:

    FSR (% h-1) = (ΔE_protein / E_precursor × t) × 100

    Where ΔE_protein is the change in valine enrichment in protein between time points, E_precursor is the mean enrichment of valine in precursor pool (plasma) during the incorporation period, and t is the time interval in hours [1].

Table 2: Key Parameters for GC/C/IRMS Analysis of L-[1-13C]Valine

Parameter Specification Notes
Quantitation Limit 0.0002 mole ratio Corresponds to ~0.02 APE
Derivatization N-methoxycarbonylmethyl ester Rapid processing (<1 hour)
Linear Range 0.0002-0.07 mole ratio R² > 0.99
Precision 0.000038 mole ratio (SEM) For muscle protein enrichment
Chromatographic Resolution Baseline separation from Leu/Ile Critical for accurate measurement

Sparse Labeling with Valine-1-13C for NMR Studies

Background and Rationale

Sparse isotopic labeling with valine-1-13C provides a practical alternative to uniform labeling for proteins that must be expressed in mammalian systems, particularly glycoproteins that require proper glycosylation for correct folding and function. Unlike prokaryotic expression systems, mammalian cells possess the necessary cellular machinery for post-translational modifications, but uniform labeling in these systems is considerably more costly and challenging. The sparse labeling approach involves growing cells in enriched medium with mostly unlabeled amino acids except for selected amino acids like valine that have 13C atoms at specific positions [2].

A significant challenge in sparse labeling experiments is metabolic scrambling, where the host organism metabolizes components in the growth medium, potentially redistributing the isotope labels to non-target amino acids. For instance, [15N]-serine can be metabolized to [15N]-glycine, and unlabeled amino acids may be synthesized from other unlabeled medium components. This phenomenon reduces signal intensity in NMR experiments and increases spectral complexity. The protocol described below addresses this challenge through careful analytical control and computational correction methods [2].

Experimental Methodology

Cell Culture and Protein Expression:

  • Labeling Strategy Design: Prepare culture media with selected isotope-labeled amino acids. For valine labeling, use [1-13C]valine (99% 13C) supplemented in otherwise unlabeled amino acid mixture. For dual labeling, combine with 15N-labeled amino acids as needed.
  • HEK293 Cell Culture: Grow HEK293 cells in custom formulated media containing [1-13C]valine. Maintain cells in exponential growth phase for consistent protein expression. Express target glycoprotein as fusion with GFP separated by TEV protease cleavage site to facilitate purification and monitoring [2].

Sample Processing and Analysis:

  • Protein Purification: Harvest cells and lyse using appropriate buffers. Purify target glycoprotein using affinity chromatography based on fusion tag. Cleave with TEV protease to separate target protein from GFP. Perform additional purification steps as needed (e.g., size exclusion chromatography).
  • Tryptic Digestion: Denature purified protein in 8M urea, reduce disulfide bonds with dithiothreitol (5mM, 30min, 37°C), and alkylate with iodoacetamide (15mM, 30min, room temperature in dark). Digest with trypsin (1:50 enzyme-to-substrate ratio) overnight at 37°C in ammonium bicarbonate buffer (pH 8.0) [2].
  • Mass Spectrometric Analysis: Analyze tryptic peptides using high-resolution mass spectrometry (e.g., MALDI-FTICR or LC-MS/MS). For accurate quantification of isotope incorporation, use Fourier transform ion cyclotron resonance (FTICR) mass spectrometry to achieve sufficient resolution for isotopic fine structure analysis [2].

Data Analysis and Metabolic Scrambling Assessment:

  • Isotope Pattern Simulation: Use modified algorithms (e.g., MATLAB's isotopicdist) to simulate isotope patterns for selectively labeled peptides. Generate linear combinations of simulated isotope patterns for light and heavy peptides.
  • Incorporation Quantification: Fit simulated patterns to experimental data using linear regression to determine percent incorporation of 13C labels. Identify metabolic scrambling by detecting unexpected isotope distributions in non-target amino acids [2].

Metabolic Flux Analysis at Low Enrichment Levels

Overview and Applications

13C metabolic flux analysis (13C-MFA) using valine-1-13C and GC-C-IRMS provides a powerful approach for quantifying in vivo carbon fluxes in industrial microorganisms, particularly in scenarios with extremely low isotopic enrichment. Traditional 13C-MFA requires high degrees of 13C-labeled substrate (generally 100% tracer), limiting applications to small-scale fermentation due to cost constraints. However, many industrially relevant processes occur in large-scale bioreactors where conditions differ significantly from laboratory scales. The GC-C-IRMS approach enables flux quantification with as little as 0.5% [1-13C]glucose mixed with naturally labeled glucose, making large-scale 13C-MFA economically feasible [3].

This method leverages the exceptional sensitivity of GC-C-IRMS for detecting low 13C enrichments in proteinogenic amino acids (measurement range of -0.1 to +2.0 atom percent excess with precision of 0.0002 APE). The approach analyzes 13C fractional enrichments in protein-derived amino acids, which reflect the labeling patterns of various central carbon metabolites. In validation studies using Corynebacterium glutamicum, this method demonstrated remarkable consistency with conventional GC-MS-based approaches using 99% [1-13C]glucose, confirming its reliability for industrial applications [3].

Detailed Protocol

Labeling Experiments and Sample Preparation:

  • Tracer Design: Use [1-13C]glucose as tracer substrate at various fractions (0.5%, 1%, 2%, 10% mixed with naturally labeled glucose). For valine-specific tracing, incorporate [1-13C]valine into labeling scheme as needed.
  • Cultivation: Grow C. glutamicum ATCC 13032 or target industrial organism in defined media with tracer substrates. Conduct cultivations in appropriate bioreactors with controlled environmental conditions (pH, temperature, dissolved oxygen). Harvest cells during mid-exponential growth phase by rapid centrifugation [3].
  • Protein Hydrolysis and Amino Acid Extraction: Wash cell pellets with saline solution and hydrolyze with 6M HCl at 110°C for 24 hours. Purify individual amino acids using cation-exchange chromatography or preparative HPLC.

GC-C-IRMS Analysis:

  • Derivatization: Convert amino acids to appropriate derivatives (e.g., N-acetyl methyl ester derivatives) for GC analysis. Validate derivatization procedure to ensure minimal isotope effects.
  • Isotopic Measurement: Analyze derivatives using GC-C-IRMS system. Employ high-resolution GC column for separation of amino acids. Use combustion interface at 940°C to convert eluting compounds to CO2. Measure 13C/12C ratios with high precision [3].
  • Data Correction: Apply correction algorithms to account for kinetic isotope effects during derivatization and combustion processes. Use standard compounds with known isotopic composition for calibration.

Flux Calculation:

  • Metabolic Network Modeling: Construct stoichiometric model of central metabolism for target organism. Incorporate isotopomer balances for key metabolites.
  • Flux Estimation: Implement computational fitting procedure to estimate metabolic fluxes that best match measured 13C labeling patterns in proteinogenic amino acids. Use statistical methods to evaluate flux resolution and confidence intervals [3].

Experimental Workflows and Visualization

GC/C/IRMS Workflow for Protein Turnover Studies

gc_c_irms_workflow Start Start: Animal Model Preparation Infusion L-[1-13C]Valine Infusion (2 mg kg⁻¹ h⁻¹) Start->Infusion SampleCollection Biological Sample Collection (Plasma, Tissue) Infusion->SampleCollection 6-hour infusion ProteinExtraction Protein Extraction & Hydrolysis (6M HCl, 110°C) SampleCollection->ProteinExtraction ValinePurification Amino Acid Purification (Valine Isolation) ProteinExtraction->ValinePurification Derivatization Derivatization (N-methoxycarbonylmethyl ester) ValinePurification->Derivatization GCAnalysis GC Separation Derivatization->GCAnalysis Combustion Combustion Interface (940°C) GCAnalysis->Combustion IRMS IRMS Analysis (13C/12C Measurement) Combustion->IRMS DataProcessing Data Processing & FSR Calculation IRMS->DataProcessing Results Protein Fractional Synthetic Rate DataProcessing->Results

Diagram 1: GC/C/IRMS workflow for measuring protein fractional synthetic rates using L-[1-13C]valine in vivo. The process begins with continuous infusion of the isotopic tracer in animal models, followed by sample collection, protein processing, and precise isotopic measurement by GC/C/IRMS. Critical parameters include the 6-hour infusion period and combustion interface temperature of 940°C for quantitative conversion to CO2 [1].

Sparse Labeling Workflow for Glycoprotein Studies

sparse_labeling_workflow Start Start: Media Formulation with [1-13C]Valine CellCulture HEK293 Cell Culture in Labeled Media Start->CellCulture ProteinExpress Glycoprotein Expression (as GFP Fusion) CellCulture->ProteinExpress Harvest Cell Harvest & Lysis ProteinExpress->Harvest AffinityPurify Affinity Chromatography Purification Harvest->AffinityPurify TEVCleavage TEV Protease Cleavage AffinityPurify->TEVCleavage TargetProtein Target Glycoprotein Isolation TEVCleavage->TargetProtein TrypticDigest Tryptic Digestion TargetProtein->TrypticDigest MSAnalysis High-Resolution MS (MALDI-FTICR) TrypticDigest->MSAnalysis PatternFitting Isotope Pattern Fitting Analysis MSAnalysis->PatternFitting ScramblingAssess Metabolic Scrambling Assessment PatternFitting->ScramblingAssess NMRReady NMR-Ready Glycoprotein ScramblingAssess->NMRReady

Diagram 2: Sparse labeling workflow for glycoprotein structural studies using [1-13C]valine. The process involves expressing glycoproteins as GFP fusions in HEK293 cells grown in media containing selectively labeled valine, followed by purification, MS analysis, and assessment of metabolic scrambling. This approach enables NMR studies of properly glycosylated proteins that cannot be expressed in prokaryotic systems [2].

Data Analysis and Interpretation Considerations

Key Technical Considerations

Several critical factors must be addressed to ensure accurate interpretation of valine-1-13C experimental data:

Metabolic Scrambling Assessment: In sparse labeling experiments, comprehensive analysis of isotope redistribution to non-target amino acids is essential. As demonstrated in HEK293 cell studies, metabolic scrambling can significantly impact labeling patterns, with 15N-labeling efficiency ranging from 30% to 52% depending on the specific amino acid labeling strategy employed. Researchers should implement rigorous MS-based quality control measures to quantify and account for this phenomenon [2].

Correction for Kinetic Isotope Effects: During GC-C-IRMS analysis, derivatization procedures can introduce kinetic isotope effects that bias measured isotopic compositions. Implementation of appropriate correction algorithms is essential for accurate determination of 13C fractional enrichments. Recent methodological advances have established reliable correction approaches that significantly improve the accuracy of isotopic measurements in metabolic flux studies [3].

Low Enrichment Quantification: The exceptional sensitivity of GC-C-IRMS enables precise measurement of isotopic enrichment as low as 0.0002 atom percent excess, which is approximately 250 times more sensitive than conventional GC-MS methods. This capability is particularly valuable for large-scale fermentation studies where tracer costs would be prohibitive at higher enrichment levels [1] [3].

Applications in Drug Development and Clinical Research

Valine-1-13C methodologies have significant implications for pharmaceutical research and development:

Biomarker Development: The 1-13C-propionate breath test, which assesses propionate oxidative capacity through valine catabolism, has demonstrated clinical utility as a pharmacodynamic biomarker in methylmalonic acidemia (MMA). This non-invasive approach correlates with disease severity, cognitive test results, growth indices, and other clinical parameters, supporting its use as a surrogate endpoint in clinical trials of novel therapies for metabolic disorders [4].

Therapeutic Monitoring: Protein fractional synthetic rate measurements using valine-1-13C provide insights into protein metabolism alterations in various disease states and in response to therapeutic interventions. The method's sensitivity enables detection of subtle changes in tissue-specific protein synthesis, offering potential for monitoring treatment efficacy in conditions characterized by protein metabolic dysregulation [1].

Conclusion

Valine-1-13C represents a versatile tracer for proteomics and metabolic studies, with applications spanning from basic protein turnover measurements to sophisticated metabolic flux analyses in industrial biotechnology. The protocols outlined in this application note provide researchers with robust methodologies adapted to different experimental requirements, from highly sensitive GC/C/IRMS detection for in vivo protein synthesis studies to sparse labeling approaches for glycoprotein structural investigations. As stable isotope methodologies continue to evolve, valine-1-13C remains an essential tool for advancing our understanding of protein dynamics and cellular metabolism in both basic research and drug development contexts.

References

L-Valine-1-13C in cancer metabolism research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Valine Metabolism in Cancer

Valine, one of the three branched-chain amino acids (BCAAs), has emerged as a crucial nutrient in cancer metabolism. Recent research reveals that cancer cells reprogram valine catabolism to support their metabolic demands, including lipogenesis and maintenance of the mitochondrial succinate pool [1]. Unlike benign cells that primarily depend on leucine for lipid homeostasis, malignant prostate cancer cells exhibit a metabolic switch to valine dependency [1]. This reprogramming makes valine catabolism a potential therapeutic target, particularly in advanced cancers. Stable isotope tracing with L-Valine-1-13C provides powerful methodological advantages for investigating these metabolic alterations, enabling researchers to quantitatively track valine incorporation into various metabolic pathways and identify cancer-specific vulnerabilities.

Pathway Analysis: Valine Catabolism and Metabolic Rewiring

The diagram below illustrates the primary metabolic fate of this compound in cancer cells, highlighting the key pathways and outputs relevant to cancer metabolism.

valine_pathway This compound This compound BCAT1/2 BCAT1/2 This compound->BCAT1/2 Transamination Keto-isovalerate Keto-isovalerate BCAT1/2->Keto-isovalerate 13C-label retained HIBCH HIBCH Keto-isovalerate->HIBCH Oxidative Decarboxylation Acetyl-CoA Acetyl-CoA Keto-isovalerate->Acetyl-CoA Alternative Pathway 3-HIB-CoA → 3-HIB 3-HIB-CoA → 3-HIB HIBCH->3-HIB-CoA → 3-HIB Hydrolase Reaction Succinyl-CoA Succinyl-CoA 3-HIB-CoA → 3-HIB->Succinyl-CoA Further Metabolism Succinate Pool Succinate Pool Succinyl-CoA->Succinate Pool Succinate-Linked Respiratory Function Mitochondrial TCA Cycle Mitochondrial TCA Cycle Succinate Pool->Mitochondrial TCA Cycle Anaplerosis Lipid Synthesis Lipid Synthesis Acetyl-CoA->Lipid Synthesis Lipogenic Substrate

Quantitative Analysis of Valine's Metabolic Role

Table 1: Quantitative Contributions of Valine to Cancer Metabolic Pathways

Metabolic Parameter Experimental Finding Biological Significance Experimental Model
Lipid Content Reduction Significant reduction after valine deprivation [1] Valine is a key lipogenic fuel in prostate cancer LNCaP, C4-2B, PC3 cell lines
Fatty Acid Uptake Compensation Increased C16:0-BODIPY uptake with valine deprivation [1] Malignant cells switch to valine dependency for lipid homeostasis LNCaP vs. BPH-1 cell lines
Enzyme Inhibition Effect HIBCH knockdown reduces proliferation and succinate [1] Valine catabolism supports succinate-linked respiration Prostate cancer models
Therapeutic Potential HIBCH inhibition selectively impairs malignant cell respiration [1] Targets metabolic vulnerability in advanced cancer Castration-resistant models
Pathway Activation MitoS signature correlates with disease progression [1] Clinical relevance in human prostate adenocarcinoma TCGA-PRAD patient data

workflow Cell Culture & Valine Depletion Cell Culture & Valine Depletion Tracer Application this compound Tracer Application This compound Cell Culture & Valine Depletion->Tracer Application this compound 24h starvation Metabolite Extraction Dual-Phase Metabolite Extraction Dual-Phase Tracer Application this compound->Metabolite Extraction Dual-Phase 1-24h incubation LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction Dual-Phase->LC-MS/MS Analysis Polar & lipid fractions Data Processing & Pathway Analysis Data Processing & Pathway Analysis LC-MS/MS Analysis->Data Processing & Pathway Analysis Isotopologue detection Validation & Functional Assays Validation & Functional Assays Data Processing & Pathway Analysis->Validation & Functional Assays Hypothesis generation

Data Interpretation and Technical Considerations

Table 2: Analytical Parameters for 13C-Valine Tracing Experiments

Analytical Aspect Recommended Method Key Considerations
Tracer Concentration Physiological levels (50-200 μM) [1] Avoid metabolic stress from extreme deprivation
Incubation Time Multiple time points (1, 4, 8, 24h) Capture both early and steady-state labeling
Polar Metabolite Analysis HILIC-LC-MS with positive/negative switching [2] [3] Covers amino acids, TCA intermediates, nucleotides
Lipid Analysis Reversed-phase C18 chromatography [2] Enables detection of valine-derived fatty acids
Data Normalization Cell number, protein content, or internal standards [4] Ensures quantitative comparisons
Isotopologue Analysis Mass isotopomer distribution (MID) calculation [4] Quantifies pathway activity
Pathway Flux Analysis 13C-MFA using software (INCA, Metran) [4] Provides quantitative flux measurements
Potential Technical Challenges and Solutions
  • Isotope Scrambling: The 1-13C label in valine can be lost in certain pathways; use complementary tracers for complete pathway mapping.
  • Intracellular Compartmentation: Mitochondrial and cytosolic pools may exhibit different labeling patterns; consider subcellular fractionation.
  • Sensitivity Limitations: Use high-resolution mass spectrometry to resolve low-abundance isotopologues.
  • Data Complexity: Employ specialized 13C-MFA software (e.g., INCA, Metran) for flux interpretation [4].

Therapeutic Implications and Future Directions

Targeting valine catabolism represents a promising therapeutic strategy, particularly in castration-resistant prostate cancer where HIBCH inhibition has shown selective anti-proliferative effects by reducing intracellular succinate and impairing cellular respiration [1]. Future research directions should focus on:

  • Developing specific small-molecule inhibitors of HIBCH and other valine catabolic enzymes
  • Exploring combination therapies targeting both valine metabolism and standard treatments
  • Validating valine catabolism biomarkers for patient stratification
  • Investigating valine metabolism in other cancer types beyond prostate cancer

The application of this compound tracing provides a powerful tool to identify and validate these therapeutic approaches, offering insights into metabolic vulnerabilities that can be exploited for cancer treatment.

References

Comprehensive Application Notes on Isotopic Labeling Techniques for Amino Acid Tracking

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isotopic Labeling of Amino Acids

Isotopic labeling of amino acids is a cornerstone technique in modern biological research, enabling precise tracking of metabolic fluxes, protein dynamics, and molecular interactions. By replacing specific atoms in amino acids with their stable or radioactive isotopes, researchers can trace the incorporation and transformation of these molecules within complex biological systems without altering their chemical properties. These techniques have revolutionized fields including quantitative proteomics, metabolic engineering, and drug development by providing unparalleled insights into dynamic biological processes.

The fundamental principle underlying all isotopic labeling techniques is that isotopes share identical electronic configurations and reactivity but differ in physical properties such as mass or radioactivity, making them detectable by specialized instrumentation like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [1]. This chemical equivalence but physical distinguishability allows researchers to use isotopically labeled amino acids as tracers to unravel complex biological pathways and mechanisms.

Comparison of Major Labeling Techniques

Table 1: Overview of Major Isotopic Labeling Techniques for Amino Acid Tracking

Technique Isotopes Used Primary Applications Key Advantages Quantitative Capabilities
SILAC [2] ¹³C, ¹⁵N, ²H Quantitative proteomics, Post-translational modifications, Cell signaling studies Accurate in vivo incorporation, Simple sample processing, High reproducibility Relative protein quantification with high accuracy
Amino Acid Selective Labeling [3] ¹³C, ¹⁵N Membrane protein studies, Mechanistic enzymology, Pulsed EPR spectroscopy Reduces spectral complexity in NMR, Cost-effective for large proteins, Targets specific residues Site-specific structural and dynamic information
Biological Incorporation (SILAC) ¹³C, ¹⁵N Global protein expression analysis, Dynamics of protein production Native cellular machinery ensures natural incorporation, Can be pulsed for temporal resolution Measures de novo protein synthesis rates
Chemical Synthesis Labeling [4] [5] ¹¹C, ¹³C, ¹⁴C Pharmacokinetics, Medical imaging, Metabolic pathway tracing Atom-specific labeling, Enables PET imaging (¹¹C), High purity and specific activity Absolute quantification with tracer kinetics
¹⁸O Labeling [6] ¹⁸O Amino acid metabolic dynamics, Fluxomics in cell lines Rapid and robust GC-MS method, Affordable enriched water, Simple application Calculates turnover rates of amino acids

Table 2: Isotope Selection Guide for Specific Research Applications

Research Goal Recommended Isotope Detection Method Key Considerations
Carbon Metabolic Flux ¹³C MS, NMR Enables mapping of carbon fate through metabolic networks
Protein Synthesis & Degradation ¹⁵N MS Ideal for protein turnover studies and quantitative proteomics
Oxygen Exchange Studies ¹⁸O MS Tracks oxygen incorporation in enzymatic reactions
Protein Stability & Conformation ²H (Deuterium) NMR, HDX-MS Reveals protein folding states and molecular interactions
Short-lived Metabolic Tracing ¹¹C PET Imaging Enables real-time in vivo tracking (short half-life: 20.4 min)
Long-term Metabolic Studies ¹⁴C Scintillation Counting Sensitive detection despite low radioactivity

Detailed Experimental Protocols

SILAC for Quantitative Proteomics

Application Note: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) is the gold standard method for quantitative proteomics, enabling accurate comparison of protein expression between different cell states [2] [7]. This protocol describes the complete workflow from cell culture to mass spectrometry analysis.

Principle: Two cell populations are cultivated in parallel: one in "light" media containing natural amino acids and another in "heavy" media supplemented with amino acids labeled with stable heavy isotopes (e.g., ¹³C-labeled arginine). After several population doublings, all proteins in the heavy population incorporate the labeled amino acids. The protein populations are combined, processed, and analyzed together by mass spectrometry, where peptide pairs appear as distinct but closely spaced peaks due to their mass difference. The ratio of these peak intensities directly reflects the relative abundance of the corresponding proteins in the two original cell populations [2].

silac_workflow LightMedia Prepare Light Media (Natural amino acids) Culture1 Culture Cell Population A (5+ population doublings) LightMedia->Culture1 HeavyMedia Prepare Heavy Media (¹³C-labeled amino acids) Culture2 Culture Cell Population B (5+ population doublings) HeavyMedia->Culture2 Harvest Harvest and Mix Proteins 1:1 ratio Culture1->Harvest Culture2->Harvest Process Process Samples (Lysis, Digestion, Cleanup) Harvest->Process MS LC-MS/MS Analysis Process->MS Quant Quantitative Analysis (Peak Ratio Measurement) MS->Quant

Figure 1: SILAC Experimental Workflow for Quantitative Proteomics

3.1.1 Step-by-Step Protocol

Materials Required:

  • SILAC "light" medium: DMEM or RPMI lacking arginine and lysine, supplemented with natural L-arginine and L-lysine
  • SILAC "heavy" medium: Same base medium supplemented with L-arginine-¹³C₆ and L-lysine-¹³C₆ (or other heavy isotopes)
  • Dialyzed fetal bovine serum (to avoid unlabeled amino acids)
  • Cell line of interest
  • Standard cell culture equipment
  • Mass spectrometer with LC-MS/MS capabilities

Procedure:

  • Media Preparation:

    • Prepare two separate batches of culture media using identical base formulations deficient in the target amino acids (typically arginine and lysine).
    • Supplement "light" media with normal L-arginine (⁶⁰.⁰ Da) and L-lysine (⁹⁴.⁰ Da).
    • Supplement "heavy" media with L-arginine-¹³C₆ (⁶⁰.⁰ + ⁶ = ⁷⁴.⁰ Da) and L-lysine-¹³C₆ (⁹⁴.⁰ + ⁶ = ¹⁰⁰.⁰ Da).
    • Add ¹⁰% dialyzed FBS to both media to eliminate unlabeled amino acids.
  • Cell Culture and Labeling:

    • Culture two parallel populations of cells in the light and heavy media.
    • Allow cells to undergo at least five population doublings to ensure >⁹⁹% incorporation of the labeled amino acids [7].
    • Verify complete incorporation by analyzing a small sample of proteins via mass spectrometry before proceeding.
  • Experimental Treatment:

    • Apply experimental conditions (e.g., drug treatment, growth factor stimulation) to one population while maintaining the other as a control.
    • The power of SILAC allows for either forward or reverse labeling strategies to control for artifacts.
  • Sample Processing:

    • Harvest cells by scraping or trypsinization.
    • Mix light and heavy cell populations in a ¹:¹ protein ratio determined by quantitative measurement.
    • Lyse cells in appropriate buffer (e.g., RIPA buffer with protease inhibitors).
    • Reduce, alkylate, and digest proteins using trypsin following standard protocols.
    • Desalt and clean up peptides using C¹⁸ solid-phase extraction.
  • Mass Spectrometry Analysis:

    • Analyze peptides by LC-MS/MS using a high-resolution mass spectrometer.
    • Identify peptides using database search algorithms (e.g., MaxQuant, Andromeda).
    • Quantify protein ratios by comparing the intensity of light and heavy peptide peaks.
  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) for automated quantification of SILAC pairs.
    • Apply statistical analysis to identify significantly regulated proteins (typically using a threshold of >².⁰-fold change with p-value <⁰.⁰⁵).

Troubleshooting Tips:

  • Incomplete incorporation: Ensure adequate number of cell doublings (⁵-⁶) and use dialyzed FBS.
  • Low protein yield: Optimize cell culture conditions and avoid over-digestion.
  • High background: Include proper controls and clean up samples thoroughly before MS analysis.
Amino Acid Selective Labeling in E. coli

Application Note: This protocol describes the use of engineered auxotrophic E. coli strains for cost-effective selective isotope labeling of amino acids in recombinant proteins, particularly valuable for NMR and EPR studies of membrane proteins and mechanistic enzymology [3].

Principle: By using E. coli strains with targeted gene deletions that create specific amino acid auxotrophies, researchers can force the bacteria to incorporate isotopically labeled amino acids from the growth medium into recombinantly expressed proteins. This approach prevents isotopic scrambling and enables residue-specific labeling, which significantly simplifies complex NMR spectra and enables advanced spectroscopic studies.

3.2.1 Step-by-Step Protocol

Materials Required:

  • Engineered E. coli C⁴³(DE³) auxotrophic strains (e.g., ML² for Ile/Leu labeling, ML²¹ for His/Tyr labeling) [3]
  • Expression vector containing target protein gene
  • M⁹ minimal medium
  • Isotopically labeled amino acids (e.g., ¹³C⁶-¹⁵N₂-Ile, ¹³C₆-¹⁵N₂-Leu)
  • IPTG for induction
  • Standard protein purification equipment

Procedure:

  • Strain Selection:

    • Select appropriate auxotrophic strain based on desired labeling pattern (refer to Table 1 in [3]).
    • For example, use strain ML² (ilvE, avtA deleted) for specific labeling of isoleucine and leucine without scrambling to other amino acids.
  • Medium Preparation:

    • Prepare M⁹ minimal medium containing all natural amino acids EXCEPT the target amino acid(s) for labeling.
    • Add ⁵⁰-¹⁰⁰ mg/L of the isotopically labeled amino acid(s) to the medium.
    • Include appropriate antibiotic for plasmid selection.
  • Cell Growth and Induction:

    • Transform the expression plasmid into the selected auxotrophic strain.
    • Inoculate a small preculture in M⁹ medium and grow overnight.
    • Dilute the main culture to OD₆₀₀ ≈ ⁰.¹ in fresh M⁹ medium containing the labeled amino acids.
    • Grow cells at ³⁷°C with shaking until OD₆₀₀ reaches ⁰.⁶-⁰.⁸.
    • Induce protein expression with ⁰.⁵-¹.⁰ mM IPTG.
    • Continue growth for ⁴-¹⁶ hours at appropriate temperature (depending on protein solubility requirements).
  • Protein Purification and Validation:

    • Harvest cells by centrifugation.
    • Lyse cells using sonication or French press.
    • Purify target protein using appropriate chromatography methods.
    • Verify labeling efficiency and specificity by mass spectrometry.

Key Considerations:

  • Labeling efficiency: Typically achieves >⁹⁵% incorporation when using appropriate auxotrophic strains [3].
  • Cost reduction: Selective labeling significantly reduces costs compared to uniform labeling.
  • Scrambling prevention: Engineered strains with multiple gene deletions (e.g., ilvE, avtA, aspC) prevent metabolic interconversion of amino acids.
Chemical Synthesis of C1-Labeled Amino Acids

Application Note: This protocol describes a novel method for late-stage introduction of isotopic labels at the C1-position (carboxyl group) of amino acids using aldehyde catalysis, enabling efficient production of ¹¹C, ¹³C, and ¹⁴C-labeled amino acids for pharmacological and medical imaging applications [4].

Principle: Unlike traditional approaches that require early-stage introduction of isotopic labels, this method enables direct carboxylate exchange on unprotected amino acids using [C]CO₂ ( = ¹¹C, ¹³C, ¹⁴C) in the presence of simple aldehyde catalysts. This one-pot reaction occurs under basic conditions in dimethylsulfoxide (DMSO) at elevated temperatures (⁵⁰-⁹⁰°C).

chemical_labeling UnlabeledAA Unlabeled Amino Acid (Natural phenylalanine) Heating Heat Reaction (50-90°C in DMSO) UnlabeledAA->Heating CO2 [*C]CO₂ Source (* = ¹¹C, ¹³C, ¹⁴C) CO2->Heating Catalyst Aldehyde Catalyst Basic Conditions Catalyst->Heating LabeledAA C1-Labeled Amino Acid ([1-*C]Phenylalanine) Heating->LabeledAA

Figure 2: Chemical Synthesis of C1-Labeled Amino Acids via Carboxylate Exchange

3.3.1 Step-by-Step Protocol for (±)-[1-¹³C]Phenylalanine

Materials Required:

  • Unlabeled phenylalanine substrate
  • ¹³CO₂ source (e.g., Ba¹³CO₃)
  • Aldehyde catalyst (e.g., ⁴-chlorobenzaldehyde)
  • Dimethylsulfoxide (DMSO), anhydrous
  • Base (e.g., Cs₂CO₃)
  • Standard Schlenk line equipment
  • Heating block
  • Purification equipment (HPLC, flash chromatography)

Procedure:

  • Reaction Setup (Carried out under inert atmosphere):

    • Dissolve unlabeled phenylalanine (⁰.⁵ mmol) and aldehyde catalyst (²⁰ mol%) in anhydrous DMSO (² mL) in a Schlenk tube.
    • Add base (².⁰ equivalents) to the reaction mixture.
    • Evacuate and flush the reaction vessel with nitrogen three times.
  • ¹³CO₂ Generation and Incorporation:

    • Generate ¹³CO₂ externally from Ba¹³CO₃ using a standard acid-vaporization setup.
    • Transfer the ¹³CO₂ to the reaction vessel and pressurize to ¹ atm.
    • Heat the reaction mixture at ⁷⁰°C for ¹² hours with vigorous stirring.
  • Product Isolation:

    • Cool the reaction mixture to room temperature.
    • Dilute with water (¹⁰ mL) and acidify carefully to pH ³-⁴.
    • Extract the product with ethyl acetate (³ × ¹⁵ mL).
    • Combine organic layers and concentrate under reduced pressure.
  • Purification and Analysis:

    • Purify the crude product by preparative HPLC or flash chromatography.
    • Analyze the product by MS and NMR to determine isotopic incorporation and chemical purity.

Typical Results:

  • Isolated yield: ⁶⁰-⁸⁰% (n = ³, μ = ⁷¹, σ = ⁸.³) [4]
  • Isotopic incorporation: ⁷⁰-⁸⁸% (n = ¹⁸, μ = ⁷², σ = ⁹.⁰)
  • Time requirement: ~² days

Applications:

  • ¹¹C-labeling: For Positron Emission Tomography (PET) imaging (shorter synthesis time ~¹ hour)
  • ¹⁴C-labeling: For ADME (Absorption, Distribution, Metabolism, Excretion) studies in drug development

Advanced Techniques and Variations

Pulsed SILAC (pSILAC)

Application Note: pSILAC is a powerful variation that enables monitoring of de novo protein synthesis rates rather than steady-state protein concentrations by exposing cells to labeled amino acids for only a short period [2].

Protocol Modifications:

  • Grow cells in normal medium until desired cell density.
  • Replace medium with SILAC heavy medium for a short pulse period (typically ¹-⁶ hours).
  • Harvest cells immediately after the pulse period.
  • Process and analyze as standard SILAC protocol.

Applications: Particularly valuable for studying dynamic processes such as cellular differentiation, response to stimuli, and protein turnover kinetics.

NeuCode SILAC

Application Note: NeuCode (neutron encoding) SILAC expands the multiplexing capability of traditional SILAC from ³-plex to ⁴-plex or higher by utilizing small mass defects from extra neutrons in stable isotopes [2].

Key Features:

  • Uses only heavy amino acids, eliminating the need for ¹⁰⁰% incorporation efficiency
  • Requires high-resolution mass spectrometers to resolve small mass differences
  • Enables more complex experimental designs with multiple conditions
¹⁸O Labeling for Amino Acid Dynamics

Application Note: This method utilizes ¹⁸O-labeled water to trace amino acid metabolism and calculate turnover rates in cell lines, providing a rapid and robust GC-MS approach for fluxomics analysis [6].

Protocol Overview:

  • Culture cells in medium containing ¹⁸O-enriched water
  • Monitor mass isotopologues of amino acids by GC-MS
  • Calculate turnover rates based on ¹⁸O incorporation
  • Identify metabolic reprogramming in disease states (e.g., cancer)

Advantages: Simple mechanism, affordable ¹⁸O-enriched water, and ease of application compared to ¹³C or ¹⁵N labeling [6].

Applications in Drug Development and Biomedical Research

Isotopic labeling techniques for amino acid tracking have become indispensable tools in modern drug development pipelines. These methods provide critical insights throughout the drug discovery and development process:

  • Target Identification: SILAC-based quantitative proteomics identifies differentially expressed proteins in disease states, suggesting potential therapeutic targets [2] [1].

  • Mechanism of Action Studies: Selective amino acid labeling enables detailed investigation of drug-target interactions using techniques such as NMR and EPR spectroscopy [3].

  • Pharmacokinetics and Drug Metabolism: ¹⁴C-labeled amino acids and amino acid-containing drugs track absorption, distribution, metabolism, and excretion (ADME) profiles [4] [1].

  • Biomarker Discovery: SILAC-based approaches have identified clinically relevant biomarkers, such as serum amyloid A (SAA) for early-stage lung cancer detection [1].

  • Biosimilar Characterization: Amino acid analysis verifying sequence identity and detecting sequence variants is mandated by regulatory agencies for approval of peptide-based biosimilars [8].

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Isotopic Labeling Experiments

Problem Potential Causes Solutions
Low Isotope Incorporation Insufficient cell doublings; Unlabeled amino acid contaminants Increase number of population doublings (⁵+ recommended); Use dialyzed serum; Verify amino acid-free media
Isotopic Scrambling Metabolic interconversion of amino acids Use appropriate auxotrophic strains; Add metabolic inhibitors; Optimize labeling time
High Cost Expensive labeled compounds Use selective labeling instead of uniform labeling; Optimize scale; Consider chemical synthesis approaches
Poor MS Detection Low abundance proteins; Ion suppression Include enrichment steps; Optimize chromatography; Use higher sensitivity instruments
Cell Growth Defects Amino acid starvation; Toxicity of labels Titrate amino acid concentrations; Use healthier cell stocks; Consider alternative isotopes

Regulatory Considerations

For drug development applications, regulatory agencies including the FDA, EMA, and WHO require comprehensive characterization of peptide-based therapeutics, including confirmation of amino acid sequence and identification of any sequence variants [8]. Isotopic labeling techniques, particularly when combined with mass spectrometric analysis, provide the rigorous analytical data needed to meet these regulatory standards for both innovator products and biosimilars.

Conclusion

Isotopic labeling techniques for amino acid tracking represent a versatile and powerful toolkit for biomedical research and drug development. From the well-established SILAC method for quantitative proteomics to emerging techniques like NeuCode SILAC and ¹⁸O labeling, these approaches continue to evolve, offering increasingly sophisticated ways to interrogate biological systems. The protocols outlined in these application notes provide researchers with practical guidance for implementing these techniques in their own laboratories, enabling advances in understanding disease mechanisms, identifying therapeutic targets, and developing more effective treatments.

References

Comprehensive Application Notes and Protocols: L-Valine-1-13C in Branched-Chain Amino Acid Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that account for approximately 35% of essential amino acids and 21% of total amino acids in muscle protein [1]. The catabolism of BCAAs initiates in muscle and yields NADH and FADH2 for ATP generation, with the first two steps shared among all three BCAAs using the same enzyme systems [2]. L-Valine-1-13C, a stable isotope-labeled analog of valine, has emerged as a critical tool for investigating BCAA metabolism in various physiological and pathological states. Recent research has revealed that among BCAAs, isoleucine and valine specifically mediate adverse metabolic effects, including insulin resistance, while leucine does not exhibit these effects [3]. This specificity underscores the importance of developing precise methodologies to study valine metabolism independently from other BCAAs.

The metabolic pathway of valine is complex and involves multiple tissues and enzymatic processes. Unlike other amino acids, BCAAs largely bypass first-pass hepatic metabolism due to relatively low transamination activity in hepatocytes [1]. Valine is eventually converted to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle, making it a glucogenic amino acid [4] [2]. The use of this compound enables researchers to track this pathway quantitatively, providing insights into metabolic flux distribution under various physiological conditions. The ability to trace valine metabolism is particularly valuable given recent findings that appropriate valine supplementation can enhance growth and reproductive performance, modulate gut microbiota, and regulate immune functions in animal models [4].

Table 1: Key Enzymes in Valine Metabolism

Enzyme Function Localization Role in Valine Metabolism
Branched-chain amino acid transaminase (BCAT) Transamination of BCAAs to BCKAs Cytosolic and mitochondrial First step in valine catabolism
Branched-chain α-ketoacid dehydrogenase (BCKDH) Oxidative decarboxylation of BCKAs Mitochondrial Rate-limiting step in valine oxidation
BCKDH kinase (BCKDK) Phosphorylates and inhibits BCKDH Mitochondrial Regulatory enzyme that controls flux
Propionyl-CoA carboxylase Converts propionyl-CoA to methylmalonyl-CoA Mitochondrial Key enzyme in valine glucogenic pathway

Experimental Protocols

In Vivo Isotopic Tracing with this compound

The following protocol describes the use of this compound for in vivo metabolic tracing studies in rodent models, adapted from established methodologies [1]:

  • Preparation of isotopic solutions: Prepare a sterile physiological solution containing this compound (≥98% isotopic purity). For bolus injection studies, dissolve in phosphate-buffered saline to a concentration of 5-10 mM. For continuous infusion, prepare a solution at 0.5-2 mM in physiological saline. Solutions should be filter-sterilized (0.22 μm filter) and stored at 4°C for no more than 48 hours before use.

  • Administration routes and dosing:

    • Bolus injection: Administer via tail vein or jugular catheter at 5-10 μmol per 25g mouse. Blood and tissue collection should be performed at multiple time points (1, 3, 5, 10, 15, 30, and 60 minutes) post-injection to capture rapid metabolic kinetics [1].
    • Constant infusion: For steady-state measurements, administer this compound via osmotic minipump or catheter infusion at 0.1-0.5 μmol/min/kg for 2-4 hours. This approach achieves steady-state labeling of circulating valine within 120 minutes [1].
  • Tissue collection and processing:

    • Euthanize animals according to approved institutional protocols at designated time points
    • Rapidly collect tissues of interest (muscle, liver, adipose, pancreas, kidney, heart) within 60-90 seconds to preserve metabolic state
    • Flash-freeze tissues in liquid nitrogen
    • Store at -80°C until metabolite extraction
    • For metabolite extraction, homogenize 20-50 mg tissue in 80% methanol at -20°C
    • Centrifuge at 20,000 × g for 10 minutes at 4°C
    • Collect supernatant for mass spectrometry analysis
Tissue-Specific Metabolic Flux Analysis

This protocol enables quantification of valine oxidation in specific tissues:

  • Tissue explant culture:

    • Prepare fresh tissue slices (200-300 μm thickness) using a vibratome or tissue chopper
    • Incubate slices in oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer containing 0.1-0.5 mM this compound
    • Maintain at 37°C with constant shaking (80-100 rpm)
    • Collect samples at 0, 30, 60, and 120 minutes for metabolite analysis
    • Terminate reactions with ice-cold 80% methanol
  • Isolated mitochondrial assays:

    • Isolate mitochondria from target tissues using differential centrifugation
    • Resuspend mitochondrial pellets in assay buffer containing 0.1-0.5 mM this compound
    • Incubate at 37°C for 15-60 minutes
    • Measure 13C-labeled TCA cycle intermediates and oxidation products
Cell Culture Studies
  • Cell treatment and harvesting:
    • Culture cells (hepatocytes, myocytes, adipocytes) in appropriate media
    • Serum-starve for 4-6 hours before experimentation
    • Treat with 0.1-2.0 mM this compound in serum-free media
    • Incubate for desired duration (15 minutes to 24 hours)
    • Rapidly wash with ice-cold PBS
    • Extract metabolites with 80% methanol

ValineMetabolicPathway Valine Metabolic Pathway and 13C-Labeling LValine This compound BCAT BCAT Transamination LValine->BCAT KIV α-Ketoisovalerate (1-13C labeled) BCAT->KIV BCKDH BCKDH Complex Oxidative Decarboxylation KIV->BCKDH IBD Isobutyryl-CoA (1-13C labeled) BCKDH->IBD MAA Methacrylyl-CoA IBD->MAA HIB 3-Hydroxyisobutyrate (1-13C labeled) MAA->HIB MMSA Methylmalonic acid semialdehyde HIB->MMSA Propionyl Propionyl-CoA (1-13C labeled) MMSA->Propionyl Succinyl Succinyl-CoA (1-13C labeled) Propionyl->Succinyl TCA TCA Cycle Succinyl->TCA BCKDKinase BCKDK Kinase (Inhibits BCKDH) BCKDKinase->BCKDH Inhibits Phosphatase PPM1K Phosphatase (Activates BCKDH) Phosphatase->BCKDH Activates

Quantitative Data Analysis

Mass Spectrometry Analysis of 13C-Labeled Metabolites

The analysis of this compound and its metabolites requires precise mass spectrometry methods:

  • Sample preparation for LC-MS:

    • Derivatize extracted metabolites if necessary for improved detection
    • For BCAA and BCKA analysis, use pre-column derivatization with phenylisothiocyanate or dansyl chloride
    • Separate using reverse-phase chromatography (C18 column) with methanol/water or acetonitrile/water gradients
    • For TCA cycle intermediates, use hydrophilic interaction liquid chromatography (HILIC)
  • Mass spectrometry parameters:

    • Ionization mode: Electrospray ionization (ESI) in positive mode for BCAAs, negative mode for organic acids
    • Mass resolution: High-resolution (≥60,000) for accurate mass measurement
    • Scan range: m/z 50-500 for most metabolites
    • Fragmentation: Use targeted MS/MS for structural confirmation

Table 2: Key Mass Spectrometry Transitions for this compound Metabolites

Metabolite Ion Type m/z Unlabeled m/z 13C-Labeled Retention Time (min) MS/MS Fragments
This compound [M+H]+ 118.0868 119.0902 8.5 72.0444, 55.0189
α-Ketoisovalerate [M-H]- 115.0401 116.0435 12.3 71.0139, 43.0190
3-Hydroxyisobutyrate [M-H]- 103.0401 104.0435 9.8 57.0346, 39.0190
Succinyl-CoA [M-H]- 866.1386 867.1420 15.2 428.0385, 347.0478
Propionyl-CoA [M-H]- 824.1331 825.1365 14.7 428.0385, 305.0372
Metabolic Flux Calculation

Quantitative analysis of BCAA oxidation requires calculation of metabolic flux parameters:

  • Isotopic enrichment calculation: Calculate the isotopic enrichment (IE) for each metabolite using the formula: IE = (Abundance of labeled ion) / (Abundance of labeled + unlabeled ions)

  • Fractional contribution calculation: Determine the fractional contribution (FC) of this compound to TCA cycle intermediates: FC = (IE metabolite × Carbon number) / (IE precursor × Incorporable carbon atoms)

  • Oxidative flux rates: Calculate tissue-specific oxidation rates from the appearance of 13C in TCA cycle intermediates and CO₂, normalized to tissue protein content or mitochondrial protein.

Data Interpretation Guidelines
  • Kinetic parameters: The half-life of circulating BCAAs is approximately 4 minutes, with significant labeling of branched-chain ketoacids (BCKAs) within 60 seconds and 3-hydroxyisobutyrate (3-HIB) within 3 minutes [1]. These rapid kinetics should inform sampling timepoints.

  • Tissue-specific oxidation patterns: Normalize oxidation rates to tissue mass for whole-body contribution assessments. Muscle contributes the greatest quantity of BCAA oxidation, followed by brown fat, liver, kidneys, and heart [1]. The pancreas is particularly active, supplying approximately 20% of its TCA cycle carbons from BCAAs [1].

  • Pathological state considerations: In insulin-resistant states, BCAA oxidation shifts away from adipose tissues and liver toward muscle [1]. This redistribution should be considered when interpreting data from disease models.

Applications and Case Studies

Investigation of Insulin Resistance Mechanisms

The use of this compound has been instrumental in elucidating the relationship between BCAA metabolism and insulin resistance:

  • Experimental design: Compare this compound metabolism in insulin-resistant models (high-fat diet-fed mice, ob/ob mice) versus controls using constant infusion protocols. Measure tissue-specific oxidation rates and metabolite accumulation.

  • Key findings: Insulin-resistant mice exhibit blunted BCAA oxidation in adipose tissues and liver, with a compensatory shift toward muscle oxidation [1]. This altered partitioning contributes to elevated circulating BCAA levels characteristic of insulin resistance. The adverse metabolic effects of BCAAs are specifically mediated by isoleucine and valine, not leucine [3].

  • Protocol modifications for insulin resistance studies:

    • Include hyperinsulinemic-euglycemic clamps to assess insulin sensitivity concurrently with isotopic tracing
    • Focus on adipose tissue sampling given its central role in BCAA clearance disruption
    • Measure BCKDH activity and phosphorylation status in different tissues
    • Analyze metabolites like 3-HIB that promote trans-endothelial fatty acid transport
Tissue-Specific Metabolism Mapping

This compound enables quantitative mapping of valine metabolism across different tissues:

  • Comprehensive tissue sampling: Collect multiple tissues (at least 10-12 different tissues) to create a systemic map of valine metabolism. The pancreas shows particularly high BCAA oxidation activity, which may have implications for pancreatic endocrine function [1].

  • Interorgan metabolite exchange: Track the appearance of 13C-labeled metabolites in circulation after tissue-specific metabolism. The liver plays a central role in metabolizing BCKAs produced by extrahepatic tissues [1].

ExperimentalWorkflow This compound Experimental Workflow Preparation Solution Preparation This compound in PBS Administration Administration Bolus injection or constant infusion Preparation->Administration Collection Tissue/Blood Collection Multiple time points Administration->Collection Processing Sample Processing Metabolite extraction Collection->Processing Analysis LC-MS Analysis Quantification of 13C-labeled metabolites Processing->Analysis Calculation Flux Calculation Isotopic enrichment and metabolic flux Analysis->Calculation TissueCulture Cell/Tissue Culture Validates in vivo findings Analysis->TissueCulture AnimalModels Animal Models Healthy vs. Disease States AnimalModels->Administration

Drug Development Applications

This compound tracing provides valuable insights for pharmaceutical interventions targeting BCAA metabolism:

  • BCKDK inhibition studies: BCKDH kinase (BCKDK) is a clinically targeted regulatory kinase whose suppression induces BCAA oxidation primarily in skeletal muscle of healthy mice [1]. Test BCKDK inhibitors using this compound to assess target engagement and tissue-specific effects.

  • Metabolic disease therapeutics: Compounds that enhance BCAA oxidation in adipose tissue may be beneficial for insulin resistance. Use this compound to screen for compounds that restore normal BCAA oxidation patterns.

  • Dosing optimization: Determine optimal dosing regimens by measuring the time course of changes in BCAA oxidation following drug administration.

Table 3: this compound Applications in Disease Models

Disease Model Key Metabolic Alterations Intervention Strategies This compound Readouts
Insulin resistance Reduced adipose BCAA oxidation, elevated circulating BCAAs BCKDK inhibitors, insulin sensitizers Tissue-specific oxidation rates, metabolite clearance
Obesity Enhanced BCAA catabolism in muscle, reduced in liver Weight loss interventions, dietary modifications Whole-body BCAA oxidation, tissue partitioning
Heart failure Myocardial BCAA catabolism reprogramming Metabolic modulators Cardiac BCAA oxidation rate, ATP production
Cancer Altered BCAA uptake and utilization Metabolic inhibitors Tumor BCAA oxidation, pathway flux

Technical Considerations and Optimization

Experimental Design and Controls
  • Appropriate controls: Include animals receiving unlabeled valine to establish natural abundance 13C background. Use pair-fed controls when studying dietary interventions to distinguish nutritional from metabolic effects.

  • Dose optimization: Conduct pilot studies to determine the optimal this compound dose that achieves sufficient isotopic enrichment without perturbing the system. Large boluses may artificially activate BCKDH [1].

  • Time course designs: Given the rapid kinetics of BCAA metabolism (half-life ~4 minutes), include early time points (1-5 minutes) to capture initial metabolic fluxes [1].

Methodological Optimization
  • Sample collection techniques: Rapid tissue collection (<60 seconds) is critical for accurate flux measurements due to fast post-mortem metabolic changes. Focused microwave irradiation prior to tissue collection can instantly stop metabolic activity but requires specialized equipment.

  • Metabolite extraction optimization:

    • Test different extraction solvents (methanol, acetonitrile, methanol:water) for optimal recovery of BCAA metabolites
    • Include internal standards (e.g., D8-valine) for quantification accuracy
    • Evaluate extraction temperature effects on labile metabolites
  • LC-MS method development:

    • Optimize chromatographic separation to resolve isomers and closely eluting metabolites
    • Validate linearity of detection over expected concentration ranges
    • Establish limits of detection and quantification for target metabolites
Troubleshooting Guide
  • Low isotopic enrichment:

    • Verify isotopic purity of this compound standard
    • Check administration route and solution stability
    • Confirm proper functioning of infusion pumps
  • High variability between samples:

    • Standardize animal handling procedures to minimize stress
    • Control for diurnal variations in BCAA metabolism
    • Ensure consistent tissue collection and processing times
  • Unexpected metabolite patterns:

    • Verify mass spectrometry calibration
    • Check for microbial contamination in samples
    • Confirm specificity of chromatographic separation

Conclusion

This compound tracing provides a powerful approach for investigating BCAA metabolism in health and disease. These application notes and protocols offer comprehensive guidance for implementing this methodology in basic research and drug development settings. The quantitative insights gained from this compound studies continue to advance our understanding of metabolic diseases and facilitate the development of novel therapeutic strategies.

References

Comprehensive Application Notes and Protocols for Using Labeled Valine in Cell Culture Experiments

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction to Valine Labeling in Cell Culture

Valine, as an essential branched-chain amino acid, plays critical roles in protein synthesis, metabolic regulation, and cellular signaling pathways that extend far beyond its basic function as a protein building block. The unique structural characteristics of valine—including its isopropyl side chain and poor metabolizability—make it an ideal tracer for studying dynamic cellular processes. In recent years, advanced labeling techniques have revealed valine's surprising involvement in DNA damage response, metabolic reprogramming, and therapy resistance mechanisms in cancer [1]. The strategic incorporation of isotopic or fluorescent labels into valine molecules provides researchers with powerful tools to investigate protein turnover, metabolic fluxes, and nutrient sensing pathways with high temporal and spatial resolution.

The growing importance of valine labeling techniques is underscored by emerging research demonstrating that human histone deacetylase 6 (HDAC6) functions as a direct valine sensor, with cellular valine levels regulating its nucleo-cytoplasmic shuttling and subsequent effects on DNA damage response [1]. Similarly, studies have shown that valine aminoacyl-tRNA synthetase (VARS) expression and activity are upregulated in therapy-resistant melanoma, driving codon-biased translation reprogramming that promotes survival under therapeutic stress [2]. These findings highlight the sophisticated mechanisms by which cells perceive and respond to valine availability, further emphasizing the utility of valine labeling approaches in uncovering novel biological regulatory mechanisms.

This application note provides comprehensive protocols and methodological considerations for employing labeled valine in various cell culture systems, with particular emphasis on quantitative proteomics, protein degradation monitoring, and live-cell imaging of valine metabolism. The protocols have been optimized for use with both adherent and suspension cell cultures and are applicable to a wide range of biological questions, from basic cell biology to drug discovery and biomarker identification.

Methodological Approaches and Labeling Strategies

Comparison of Valine Labeling Techniques

The selection of an appropriate labeling strategy depends on several factors, including the biological question, experimental system, available instrumentation, and budget constraints. Metabolic labeling approaches, such as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), incorporate labeled valine directly during cell propagation, resulting in uniform incorporation throughout the proteome [3]. This method provides the highest accuracy for quantitative comparisons but requires cell viability throughout the labeling period and is generally not applicable to primary human tissues. In contrast, chemical labeling techniques modify proteins or peptides after extraction, making them suitable for any biological sample, including clinical specimens [3]. However, these approaches introduce more variability as samples are processed separately until the labeling step.

Radioactive labeling with 14C-valine offers exceptional sensitivity for tracking specific biological processes, particularly protein degradation kinetics, but requires special safety precautions and dedicated instrumentation for detection [4]. More recently, genetically encoded biosensors have enabled real-time monitoring of valine production and utilization in live cells, providing unprecedented temporal resolution and single-cell insights [5]. The optimal labeling strategy must balance these considerations while ensuring compatibility with downstream applications and analytical platforms.

Table 1: Comparison of Valine Labeling Techniques

Technique Detection Method Sensitivity Temporal Resolution Key Applications Limitations
SILAC Mass spectrometry Moderate (ng-μg) Hours to days Quantitative proteomics, protein turnover Not applicable to human samples, potential arginine-to-proline conversion
Chemical Labeling (iTRAQ) Mass spectrometry Moderate (ng-μg) Endpoint Multiplexed proteomics (up to 8 samples) Higher sample processing variation, requires specific mass spectrometers
14C Radioactive Scintillation counting High (pg-ng) Minutes to hours Protein degradation, autophagic flux Radiation safety requirements, specialized disposal
13C NMR Nuclear magnetic resonance Low (mg) Hours to days Metabolic flux analysis Low sensitivity, requires specialized instrumentation
Biosensors Fluorescence microscopy Single-cell Seconds to minutes Live-cell imaging, single-cell analysis Requires genetic modification, calibration needed
Optimal Valine Concentrations for Cell Culture

The effective use of valine labeling approaches requires careful optimization of valine concentrations to maintain cellular homeostasis while achieving sufficient labeling efficiency. Research using MAC-T cells has demonstrated that valine concentrations significantly influence cellular responses, with 6.384 mM (1× Val) representing a typical physiological concentration in standard cell culture media [6]. Notably, α-casein synthesis was significantly enhanced at concentrations ranging from 1× to 8× valine (6.384-51.072 mM), with maximal stimulation observed at 4× valine (25.536 mM) [6]. These concentrations simultaneously upregulated key components of the mTOR signaling pathway, including RRAGA, RRAGB, RRAGC, RRAGD, mTOR, RPTOR, EIF4EBP1, EIF4E, and S6K1, confirming valine's role as a nutrient sensor and regulator of anabolic processes [6].

Valine deprivation studies have revealed equally important biological insights, with valine restriction leading to HDAC6 nuclear retention and subsequent DNA damage through active DNA demethylation mechanisms [1]. These findings highlight the critical importance of maintaining appropriate valine concentrations in experimental designs and including proper control conditions to account for valine-mediated signaling effects. Researchers should empirically determine optimal valine concentrations for their specific cell systems, as requirements may vary based on cell type, metabolic state, and experimental objectives.

Detailed Experimental Protocols

Protocol 1: Long-Lived Protein Degradation Assay Using 14C-Valine
3.1.1 Principle and Applications

The Long-Lived Protein Degradation (LLPD) assay represents a gold standard approach for quantitatively monitoring bulk autophagic flux by tracking the degradation of 14C-valine-labeled proteins [4]. This method leverages valine's poor metabolizability and efficient cellular exchange, which minimize reincorporation of released tracer and simplify interpretation of degradation kinetics. Unlike marker-based autophagy assays that monitor components of the autophagic machinery, the LLPD assay directly measures the fate of autophagic cargo, providing a more functional readout of autophagic activity. The assay has been successfully used to challenge established paradigms, including the discovery that certain calcium-modulating compounds previously believed to activate autophagy actually block bulk autophagic flux [4].

3.1.2 Materials and Reagents
  • Cell line of interest (adherent, validated for authenticity [7])
  • 24-well tissue culture plates (Corning, Falcon #353047)
  • [1-14C] L-valine (45 mCi/mmol, 0.1 mCi/ml; Vitrax #VC308)
  • Complete cell culture medium appropriate for cell line
  • Chase medium: complete medium supplemented with 10-20 mM non-radioactive L-valine
  • Earle's Balanced Salt Solution (EBSS; Thermo Fisher #24010043) for starvation induction
  • Trichloroacetic acid (TCA; Sigma-Aldrich #T0699), 25% solution
  • Scintillation liquid (PerkinElmer #6013199)
  • Scintillation vials (PerkinElmer #6000292)
  • Pharmacological inhibitors (optional): Bafilomycin A1 (100 nM; Enzo #BML-CM110-0100) for lysosomal inhibition, MG132 (10 µM) for proteasomal inhibition, Torin1 (250 nM; Tocris #4247) for mTOR inhibition
3.1.3 Step-by-Step Procedure
  • Cell Seeding and Labeling: Seed cells in 24-well plates at appropriate density in complete medium. After cell attachment, add 14C-valine (0.1-0.2 µCi/well) and incubate for 48-72 hours to achieve sufficient incorporation into long-lived proteins [4].

  • Chase Period: Remove radioactive medium and wash cells twice with pre-warmed PBS. Add chase medium containing excess non-radioactive valine (10-20 mM) and incubate for 18 hours to allow degradation of short-lived proteins and clearance of released 14C-valine [4].

  • Experimental Treatment: After 18 hours, wash cells again with PBS and apply experimental treatments in fresh chase medium. Include appropriate controls: basal degradation (complete medium), induced autophagy (starvation medium or Torin1), and inhibited autophagy (Bafilomycin A1 or SAR-405). Incubate for 2-6 hours (sampling period) based on expected degradation rates [4].

  • Sample Collection and Processing: Collect media from each well and transfer to microcentrifuge tubes. Wash cells with PBS and combine with collected media. Add TCA to a final concentration of 10%, vortex thoroughly, and incubate on ice for 30 minutes to precipitate intact proteins [4].

  • Separation and Quantification: Centrifuge samples at 15,000 × g for 15 minutes to separate TCA-soluble (degraded proteins) and TCA-insoluble (intact proteins) fractions. Transfer soluble fractions to scintillation vials and resolubilize insoluble fractions in 0.2 M KOH. Add scintillation liquid to both fractions and measure radioactivity by liquid scintillation counting [4].

  • Calculation of Degradation Rates: Calculate the rate of long-lived protein degradation using the formula: % degradation = (TCA-soluble radioactivity / (TCA-soluble + TCA-insoluble radioactivity)) × 100 / sampling time (hours). Normalize values to appropriate controls to determine specific autophagic contribution [4].

3.1.4 Critical Steps and Troubleshooting
  • Cell density optimization: Ensure subconfluent conditions during labeling and treatment to avoid density-induced artifacts.
  • Valine concentration verification: Confirm that cold valine concentration in chase medium is sufficient to prevent reincorporation of 14C-valine.
  • Fractionation completeness: Verify complete precipitation after TCA addition by visual inspection of protein aggregates.
  • Background subtraction: Include cell-free wells processed identically to account for non-specific binding and background radiation.

The following workflow diagram illustrates the key steps in the LLPD assay procedure:

G A Seed cells in 24-well plates B Add ¹⁴C-valine (48-72h) A->B C Wash & add chase medium (18h) B->C D Apply experimental treatments C->D E Collect media & cells D->E F TCA precipitation E->F G Separate fractions F->G H Scintillation counting G->H I Calculate degradation rates H->I

Figure 1: Workflow for Long-Lived Protein Degradation Assay Using 14C-Valine

Protocol 2: SILAC-Based Quantitative Proteomics with Valine
3.2.1 Principle and Applications

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) represents a powerful metabolic labeling approach for quantitative proteomics that utilizes non-radioactive isotopic variants of valine (e.g., 13C- or 15N-labeled) to incorporate mass differences into newly synthesized proteins [3] [8]. The core principle involves cultivating cells in media containing either "light" (natural abundance) or "heavy" (isotopically labeled) valine for at least five cell doublings to achieve nearly complete incorporation (>97%) of the labeled amino acid into the proteome [3]. The resulting mass shifts enable precise quantification of protein abundance changes between different experimental conditions when combined with high-resolution mass spectrometry. This approach has been successfully used to identify proteomic changes in apoptotic cells [8] and to characterize codon-biased translation reprogramming in therapy-resistant melanoma [2].

3.2.2 Materials and Reagents
  • SILAC-compatible cell lines
  • SILAC media kits or prepared SILAC media lacking valine
  • Light L-valine (natural isotopic abundance)
  • Heavy L-valine (13C5, 15N or other defined isotopic composition)
  • Dialyzed fetal bovine serum (to remove unlabeled amino acids)
  • 6-well tissue culture plates or 75 cm2 flasks
  • Lysis buffer: 8 M urea, 50 mM Tris-HCl (pH 8.0), protease and phosphatase inhibitors
  • Bicinchoninic acid (BCA) protein assay kit
  • Trypsin for proteomic sample preparation
  • Nano-liquid chromatography system coupled to high-resolution mass spectrometer
3.2.3 Step-by-Step Procedure
  • SILAC Media Preparation: Prepare two versions of valine-deficient media supplemented with dialyzed FBS: "light" medium containing natural abundance L-valine (50 µg/mL) and "heavy" medium containing isotopically labeled L-valine at identical concentration [3] [8].

  • Cell Adaptation: Culture cells in their respective SILAC media for at least five population doublings to ensure complete incorporation of the isotopic variant. Confirm incorporation efficiency by analyzing a small sample by mass spectrometry before proceeding with experiments [3].

  • Experimental Treatment: Apply experimental conditions to light- and heavy-labeled cells in a reciprocal manner (label swapping) to control for potential isotope effects. For example, treat light-labeled cells with compound of interest while heavy-labeled cells serve as control, and include a reversed labeling experiment for verification [8].

  • Cell Lysis and Protein Extraction: Mix light- and heavy-labeled cell pellets at a 1:1 protein ratio based on BCA assay results. Lyse cells in urea buffer followed by sonication and centrifugation to remove insoluble material [8].

  • Protein Digestion and Fractionation: Digest proteins with trypsin (1:50 enzyme-to-substrate ratio) overnight at 37°C. Desalt peptides using C18 solid-phase extraction and fractionate by strong cation exchange or high-pH reversed-phase chromatography to reduce sample complexity [8].

  • LC-MS/MS Analysis and Data Processing: Analyze fractions by nano-LC-MS/MS using a high-resolution instrument. Identify and quantify proteins using specialized software (e.g., MaxQuant) that recognizes SILAC pairs and calculates heavy-to-light ratios [8]. Perform statistical analysis to identify significantly regulated proteins.

3.2.4 Critical Steps and Troubleshooting
  • Incorporation efficiency validation: Always verify complete labeling before experimental treatments by analyzing representative samples.
  • Amino acid conversion monitoring: Check for potential metabolic conversion of valine to other amino acids that could compromise quantification accuracy.
  • Proper label swapping: Always include reciprocal labeling to distinguish true biological effects from potential isotope-related artifacts.
  • Ratio compression assessment: Be aware that high sample complexity can lead to ratio compression in MS1-based quantification.
Protocol 3: Live-Cell Imaging of Valine Production with Genetically Encoded Biosensors
3.3.1 Principle and Applications

Genetically encoded biosensors represent a revolutionary approach for monitoring valine production and dynamics in live cells with single-cell resolution. The Lrp-biosensor system, implemented in Corynebacterium glutamicum, leverages the natural regulatory mechanism of the transcriptional regulator Lrp, which activates expression of fluorescent reporters upon binding branched-chain amino acids including valine [5]. This system enables real-time monitoring of valine production without requiring sample destruction, allowing researchers to capture dynamic heterogeneity in microbial populations during bioprocessing. The approach has revealed previously unappreciated population heterogeneity in valine-producing strains, including phenotypic splitting under certain nutrient conditions [5].

3.3.2 Materials and Reagents
  • Engineered biosensor strain (e.g., C. glutamicum with chromosomally integrated Lrp-sensor)
  • Microfluidic cultivation system (e.g., CellASIC ONIX)
  • Confocal fluorescence microscope with environmental control
  • Appropriate growth media (e.g., CGXII minimal medium with glucose and acetate)
  • Image analysis software (e.g., ImageJ, MATLAB)
3.3.3 Step-by-Step Procedure
  • Biosensor Strain Validation: Confirm biosensor functionality by measuring fluorescence response to known valine concentrations in population-level assays before single-cell experiments [5].

  • Microfluidic Chip Preparation: Load microfluidic chips with appropriate medium and inoculate with biosensor strain from mid-exponential phase pre-culture. Allow cells to attach and adapt to microfluidic environment [5].

  • Time-Lapse Imaging: Initiate time-lapse imaging with controlled environmental conditions (temperature, gas exchange). Acquire phase-contrast and fluorescence images at regular intervals (e.g., every 15-60 minutes) over the desired experimental duration [5].

  • Stimulus Application (Optional): If studying response to nutrient shifts or other perturbations, apply test conditions during imaging using the microfluidic system's programmability.

  • Image Analysis and Data Extraction: Use automated image analysis pipelines to segment individual cells, track them over time, and extract fluorescence intensity values. Normalize fluorescence to cell size or control signal [5].

  • Heterogeneity Quantification: Calculate population statistics (mean, variance, subpopulation distributions) to quantify heterogeneity in valine production across the population and over time.

3.3.4 Critical Steps and Troubleshooting
  • Biosensor calibration: Establish a calibration curve relating fluorescence intensity to intracellular valine concentrations under defined conditions.
  • Growth condition optimization: Ensure microfluidic conditions support normal cell growth and metabolism throughout experiments.
  • Photobleaching control: Include controls for potential photobleaching and phototoxicity effects.
  • Data normalization: Implement robust normalization strategies to account for variations in cell size and biomass.

Data Interpretation and Integration

Analysis of Valine-Labeling Experiments

The interpretation of valine-labeling experiments requires careful consideration of several factors, including labeling efficiency, tracer persistence, and compartmentalization effects. In LLPD assays, the degradation rate calculated from 14C-valine release should be interpreted in the context of overall proteostasis, with appropriate controls to distinguish autophagic-lysosomal from proteasomal contributions [4]. Significant inhibition of degradation by lysosomal inhibitors like Bafilomycin A1 indicates a substantial autophagic component, while sensitivity to proteasomal inhibitors like MG132 suggests significant proteasomal involvement.

For SILAC experiments, the heavy-to-light ratio distribution provides critical information about experimental quality and biological effects. Tight distribution around 1:1 in control experiments indicates good labeling efficiency and accurate mixing, while systematic deviations may indicate problems with incorporation or mixing ratios [3]. In valine tracer studies using 13C-valine, the mass isotopomer distribution in downstream metabolites reveals flux through various metabolic pathways, with different labeling patterns indicating engagement of specific catabolic routes [9].

Integration with Multi-Omics Approaches

Valine-labeling data gain additional power when integrated with complementary omics approaches. For example, combining SILAC proteomics with tRNA sequencing revealed coordinated upregulation of valine tRNAs and VARS expression in therapy-resistant melanoma, driving codon-biased translation of valine-enriched transcripts [2]. Similarly, integration of valine-labeling data with ribosome profiling can distinguish translational from transcriptional regulation, while combination with metabolomics provides insights into metabolic flux distributions.

The emerging understanding of valine as a nutrient sensor and regulatory molecule suggests that valine-labeling experiments should be interpreted in the broader context of cellular signaling networks. For instance, valine availability influences HDAC6 nucleo-cytoplasmic shuttling [1] and mTOR signaling pathway activity [6], creating potential feedback loops between metabolic state and regulatory networks.

Troubleshooting and Technical Considerations

Table 2: Troubleshooting Guide for Valine-Labeling Experiments

Problem Potential Causes Solutions Prevention
Poor labeling efficiency in SILAC Incomplete valine depletion in media; insufficient cell doublings; metabolic valine synthesis Use dialyzed FBS; ensure >5 population doublings; confirm media formulation Validate incorporation with MS before experiments
High background in LLPD assay Incomplete wash steps; reincorporation of 14C-valine; non-specific binding Increase cold valine concentration in chase; additional wash steps; include cell-free controls Optimize wash protocol; verify valine concentration
Variable biosensor response Heterogeneous expression; environmental gradients; genetic instability Clonal selection; control for microenvironment; verify sensor integrity Use validated clonal populations; standardize cultivation
Cellular toxicity Radioactivity exposure; isotope effects; solvent toxicity Dose optimization; reciprocal labeling; solvent controls Perform dose-response; use minimal required label
Metabolic conversion Valine transamination; interconversion to other metabolites Use metabolic inhibitors; analyze multiple metabolites; shorter labeling periods Understand metabolic network; pilot characterization

Conclusion and Future Perspectives

Valine-labeling techniques provide powerful and versatile approaches for investigating diverse biological processes, from protein turnover dynamics to metabolic reprogramming in disease states. The continuous development of new labeling strategies, including improved isotopic labels, more sensitive detection methods, and enhanced genetically encoded sensors, promises to further expand the applications of valine tracing in biological research.

Future directions in valine-labeling methodology will likely focus on multi-scale integration of valine dynamics, from subcellular compartmentalization to tissue-level distribution, and temporal resolution of valine-mediated signaling events. The emerging roles of valine in therapy resistance [2] and epigenetic regulation [1] highlight the importance of valine beyond its metabolic functions, suggesting that valine-labeling approaches will continue to provide novel insights into cellular regulation in health and disease.

References

L-Valine-1-13C storage conditions and stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The following table summarizes the key storage and handling parameters for L-Valine-1-13C based on supplier information and general safety data for L-Valine.

Parameter Specification / Condition
Recommended Storage Temperature 4°C, sealed storage [1]
Long-Term Storage -80°C (6 months) or -20°C (1 month), sealed and protected from moisture & light [1]
Appearance White to off-white solid [1]
Storage Environment Keep container tightly sealed in a cool, well-ventilated area. Keep away from moisture, light, and ignition sources [2] [1].
Handling Precautions Avoid dust formation and inhalation. Use with adequate ventilation. Wear appropriate personal protective equipment, including safety goggles, gloves, and impervious clothing [2].

Solution Preparation & Stability

For in vitro research, this compound can be dissolved in water.

  • Solvent: Water [1].
  • Solubility: 20 mg/mL (169.29 mM) [1]. The solution may require ultrasonication to dissolve fully.
  • Solution Storage: Once prepared, filter the solution through a 0.22 µm filter. For best stability, aliquot the solution to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month [1].

Analytical Protocol: HPLC-UV Separation and Quantification

To verify the purity and concentration of this compound in a mixture or solution, you can use a method for underivatized amino acids. The following protocol, adapted from a published procedure, allows for the simultaneous analysis of valine and other essential amino acids without the need for complex derivatization [3].

G cluster_HPLC HPLC-UV Conditions cluster_Gradient Gradient Elution Program Start Start Sample Preparation Prep Prepare stock solution in phosphate buffer (pH 7.4) L-Tyrosine may require heating at 70°C Start->Prep Dilute Dilute to desired calibration range Prep->Dilute HPLC HPLC-UV Analysis Dilute->HPLC Data Data Analysis & Quantification HPLC->Data Col Column: C18 (150 mm x 4.6 mm, 5 µm) Det Detection: UV @ 225 nm Flow Flow Rate: 1.0 mL/min Temp Column Temp: 25°C Inj Injection Volume: 10 µL Step1 0-10 min: 100% Buffer Step2 10-25 min: Linear gradient to 50% Acetonitrile Step3 25-27 min: Column Wash Step4 27-32 min: Re-equilibration to initial conditions

Key Steps in the Workflow:

  • Sample Preparation: The analyte is dissolved in a 10 mM phosphate buffer at pH 7.4. Due to low solubility, L-Tyrosine requires heating at 70°C for less than 5 minutes [3].
  • HPLC-UV Analysis: Separation uses a gradient elution on a C18 column. The run starts with 100% phosphate buffer, then the proportion of acetonitrile increases to 50% over 15 minutes. Valine and other amino acids are detected by UV absorption at 225 nm [3].
  • Data Analysis: The concentration of this compound in an unknown sample can be determined by comparing its peak area to a calibration curve. The published method was validated for L-valine over a linearity range of 50–400 µg/mL [3].

Frequently Asked Questions

What is the CAS number for this compound? The CAS number is 81201-85-6 [1].

Is L-Valine hazardous? According to the Safety Data Sheet for non-labeled L-Valine, it is not classified as a hazardous substance [2]. However, standard laboratory precautions should always be followed to avoid inhalation, ingestion, or contact with skin and eyes [2].

Where can I find the exact isotopic purity of my product? The certificate of analysis (CoA) provided with the product by the manufacturer contains this specific information. For the product from Sigma-Aldrich, the isotopic purity is 99 atom % 13C [4].

The solid has been stored at room temperature for a week. Is it still usable? Short-term storage of the solid at room temperature is likely acceptable if the container was tightly sealed and protected from moisture [2] [1]. For critical quantitative work, it is best to confirm its stability and purity using an analytical method like the HPLC protocol above. For prepared solutions, follow the recommended storage conditions at -20°C or -80°C [1].

References

optimizing L-Valine-1-13C concentration in cell culture

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies for Medium Optimization

The table below summarizes two powerful approaches for optimizing culture medium components, including the concentration of labeled compounds like L-Valine-1-13C.

Method Key Principle Application Example Reference
Active Learning with Machine Learning [1] Uses a Gradient-Boosting Decision Tree (GBDT) model to predict optimal component concentrations from experimental data, minimizing the number of trials. Optimized 29 components in mammalian cell culture medium. Used cellular NAD(P)H abundance (measured by A450 in a CCK-8 assay) as a proxy for culture "goodness." [1]
Metabolically Rationalized Standard Conditions [2] Designs culture conditions to maintain a stable metabolic state, preventing nutrient depletion and waste product accumulation that compromise reproducibility. Addressed variable responses to a glutaminase inhibitor by controlling cell density and ensuring nutrients like glutamine did not become depleted during the assay. [2]

Experimental Workflow for Active Learning

The following diagram outlines the iterative cycle of the Active Learning (ML) approach for medium optimization.

Start Start: Initial Dataset ML Machine Learning (GBDT Model) Predicts New Medium Combinations Start->ML Experiment Experimental Validation Culture Cells & Measure Output (e.g., A450) ML->Experiment Update Update Training Data Experiment->Update Decision Performance Optimal? Update->Decision Decision->ML No End End: Implement Optimized Medium Decision->End Yes

Protocol for Active Learning Optimization

You can adapt the methodology from the research to optimize this compound concentration [1]:

  • Define Parameter Space: Decide on a wide concentration range for this compound to test (e.g., from trace levels to several mM). You can also choose to co-optimize it with other components like unlabeled L-Valine or related metabolites.
  • Choose a Readout: Select a quantifiable metric indicating culture health and metabolic activity.
    • Recommended Assay: Use a CCK-8 assay, which measures cellular NAD(P)H abundance via absorbance at 450 nm (A450). This is efficient for high-throughput screening and correlates with viable cell concentration [1].
    • Alternative Assays: Cell counting with a Haemocytometer or particle counting with a Multisizer [1].
  • Generate Initial Data: Culture cells in a large set (e.g., 100-200) of different medium combinations with varying this compound concentrations. Measure the selected readout.
  • Run the Active Learning Loop:
    • Model Training: Train the GBDT model to predict your readout (e.g., A450) based on medium composition inputs.
    • Prediction: The model suggests a new batch of medium combinations predicted to improve the readout.
    • Validation: Test these predicted combinations in the lab.
    • Data Augmentation: Add the new results to the training dataset.
    • Iterate: Repeat the cycle until model performance and cell culture outcomes are satisfactory.
  • Time-Saving Strategy: To accelerate the process, you can use an earlier time-point measurement (e.g., 96 hours) that correlates well with the final endpoint (e.g., 168 hours) for the model training [1].

Validation of Tracer Incorporation

After optimizing concentration, it is critical to confirm that the labeled amino acid is being correctly taken up and metabolized. The most definitive method is 13C-tracing metabolomics [3]. This involves:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Using an LC-MS system to analyze intracellular metabolites extracted from your cells after cultivation with this compound.
  • Data Interpretation: Verifying the presence of the 13C label not just in valine itself, but also in its downstream metabolic products. This confirms the tracer is actively moving through the intended metabolic pathways and not just being passively absorbed [3].

Frequently Asked Questions

  • How can I improve the reproducibility of my cell culture assays involving metabolic tracers? Reproducibility is often compromised by uncontrolled changes in the cells' metabolic environment during the assay [2]. To mitigate this:

    • Avoid Nutrient Depletion: Ensure key nutrients, including glucose and other amino acids, do not become fully depleted. Monitor metabolite levels in the spent medium if possible [2].
    • Control Waste Accumulation: Metabolites like lactate and ammonia can inhibit cell function and alter metabolism. Design your culture duration and seeding density to prevent their excessive accumulation [2].
    • Standardize Cell Density: Use a consistent and optimal seeding density to ensure cells remain in the growth phase and do not reach confluence too quickly, which can trigger contact inhibition and metabolic shifts [2] [4].
  • The optimized concentration I found is lower than expected. Is this normal? Yes. Machine learning optimization of complex media often results in non-intuitive concentrations. A common finding is a significant decrease in the optimal concentration of key components, such as fetal bovine serum (FBS), compared to standard formulations [1]. The model aims to find the precise level that supports optimal function without excess.

Troubleshooting Guide

Problem Potential Cause Suggested Action
Poor Cell Growth or Health in optimized medium The ML model may be overfitting to the readout (e.g., A450) at the expense of other vital processes. Verify with a direct cell count and viability assay (e.g., trypan blue exclusion). Adjust the ML model's target output to include a viability metric.
High variability in readout measurements Unstable culture conditions or inconsistent technique. Strictly control incubation conditions, reagent thawing cycles, and seeding procedures. Ensure the model is trained with adequate biological replicates (N=3-4) [1].
13C tracing shows low label incorporation The optimized this compound concentration may be insufficient to outcompete endogenous unlabeled valine pools or other metabolic pathways. In the ML setup, use the level of 13C incorporation into a key downstream metabolite (measured via LC-MS) as the primary readout for optimization.

I hope this technical guide provides a robust starting point for optimizing this compound in your cell culture system. The integration of machine learning with metabolomic validation is a powerful approach for modern metabolic research.

References

preventing isotopic dilution in valine tracer studies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Isotopic Dilution and Valine

What is isotopic dilution, and why is valine a particular concern? Isotopic dilution occurs when the tracer amino acid (the one you introduce) mixes with the same amino acid from unlabeled sources within the body's metabolic pools. This dilutes the tracer's enrichment, making your measurements less accurate [1]. Valine is especially tricky because, unlike some other amino acids, its amino group can be transferred to other compounds in a process called transamination [2] [3]. The carbon skeleton can also be oxidized for energy, a pathway known as adaptive oxidation [1]. If not accounted for, these processes will skew your results.

Troubleshooting Guide & FAQs

Here are common issues and solutions, framed as questions from a researcher.

Issue & Question Likely Cause Recommended Solution

| Low Enrichment: The measured isotopic enrichment of my valine tracer is lower than expected. What is wrong? | Isotopic dilution from body pools. The tracer is mixing with unlabeled valine from either the subject's habitual diet or from protein breakdown within the body [1]. | 1. Control Diet: Implement a standardized, protein-free diet prior to the study [1]. 2. Adaptation: Allow sufficient time (e.g., several days) for the body's natural valine pools to adapt to and be cleared of the study's dietary intake [1]. | | Data Variability: My results show high variability between subjects, making data hard to interpret. | Inconsistent experimental conditions or unaccounted-for transamination. Subjects may have different dietary backgrounds or metabolic states [1]. | 1. Standardize Protocol: Strictly control diet, fasting state, and physical activity before and during the test [1]. 2. Use Corrected Tracer: For valine, a uniformly labeled [13C] tracer is preferable. It allows you to track the entire molecule, so even if transamination occurs, you can still account for the carbon skeleton in oxidation products [2]. | | Method Validation: How can I be sure my measurements are accurate for valine? | Relying on a single tracer method that cannot fully distinguish between digestibility, absorption, and first-pass metabolism [3]. | Adopt a Dual-Tracer Approach: Combine an intrinsically labeled protein with a standard protein of known digestibility (e.g., 13C-Spirulina) [2]. This method measures how much of the tracer is actually absorbed, providing a more accurate picture than single-tracer methods [2] [3]. |

Experimental Protocol: Dual-Tracer Method

This methodology, validated against traditional techniques, provides a robust framework for measuring amino acid digestibility and absorption, minimizing the impact of isotopic dilution [2] [3].

  • Tracer Preparation:

    • Test Protein: Obtain or produce an intrinsically 2H (Deuterium)-labeled valine protein source. The valine is produced by the organism, so the label is incorporated naturally.
    • Standard Protein: Use a protein with a known digestibility profile, such as uniformly labeled [13C]-Spirulina [2].
  • Study Design:

    • Administer Tracers: In a single test meal, provide the subject with both the intrinsically 2H-labeled test protein and the [13C]-Spirulina standard protein.
    • Blood Collection: Collect serial blood samples (e.g., over 9 hours) from a venous catheter [3].
    • Sample Analysis: Isolate serum and measure the isotopic enrichment (2H and 13C) of valine using Gas Chromatography-Pyrolysis Isotope Ratio Mass Spectrometry (GC-P-IRMS) [2].
  • Calculations:

    • The digestibility of the test protein is calculated by comparing the ratio of the two tracers (2H and 13C) in the serum to the ratio in the original test meal. This corrects for post-absorptive metabolic events that affect both tracers equally [2].

Experimental Workflow for a Valine Tracer Study

The following diagram illustrates the core steps of a dual-tracer study designed to yield accurate results by accounting for dilution.

Start Study Design Prep Tracer & Diet Prep Start->Prep A1 Intrinsically 2H-Labeled Protein Prep->A1 A2 Standard Protein (13C-Spirulina) Prep->A2 Admin Co-Administration in Test Meal A1->Admin provides A2->Admin provides Collect Serial Blood Collection Admin->Collect Analyze GC-P-IRMS Analysis Collect->Analyze Calc Calculate Digestibility via Tracer Ratio Analyze->Calc uses serum isotope ratios End Accurate Valine Absorption Data Calc->End

Diagram 1: This workflow shows how using two tracers and measuring their ratio in serum corrects for post-absorptive metabolic losses, improving accuracy.

The Metabolic Fate of Valine

To effectively prevent and correct for isotopic dilution, it's crucial to understand the metabolic pathways of valine. The following chart shows the key routes that can divert your tracer.

IngestedValine Ingested Tracer Valine (Labeled) BodyPool Body Valine Pool IngestedValine->BodyPool Absorption Transamination Transamination (Loss of Nitrogen Label) BodyPool->Transamination pathway Oxidation Oxidation (e.g., Adaptive Oxidation) BodyPool->Oxidation pathway ProteinSynthesis Protein Synthesis (Target Measurement) BodyPool->ProteinSynthesis target p1 Transamination->p1 p2 Oxidation->p2

Diagram 2: Valine can be lost from the metabolic pool you are measuring via transamination and oxidation. Using a uniformly labeled carbon tracer helps track and correct for these losses.

References

troubleshooting low signal in 13C NMR with labeled valine

Author: Smolecule Technical Support Team. Date: February 2026

Sample Preparation Checklist

The foundation of a good NMR signal is proper sample preparation. The following table summarizes the key areas to check [1] [2].

Area to Check Common Issues Best Practices & Solutions
Sample & Tube Low concentration; poor tube quality. Use highest possible concentration [2]. Use high-quality (e.g., Precision grade) NMR tubes [1].
Solvent & Volume Over-dilution; incorrect sample height. Use exact volume needed (e.g., ~500 µL for 5mm tube) [2]. Ensure sample height is correct (4 cm) [1].
Particle & Filtration Solid particles distorting the magnetic field. Filter sample (e.g., with glass wool plug) to remove all solids [1].

For cases where you have a very limited amount of labeled valine, consider using susceptibility-matched plugs (e.g., Shigemi tubes) to concentrate your sample within the active volume of the NMR coil, maximizing signal from every molecule [2].

Optimizing Acquisition Parameters

After ensuring your sample is properly prepared, the next step is to optimize the NMR instrument parameters for 13C detection [2].

Parameter Typical Issue Optimization Strategy
Pulse Width Standard 90° pulse misses quaternary carbons. Use shorter pulses (e.g., 30° or 60°); enhances quaternary carbon signals and reduces experiment time [2].
Relaxation Delay (RD) Incomplete relaxation between scans. Increase RD; 1-2 seconds longer than standard allows full relaxation and enhances NOE [2].
Number of Scans Insufficient signal averaging. Increase number of scans; required scan number quadruples for half concentration [2].

Advanced Methodologies for Signal Enhancement

For specialized applications, particularly in solid-state NMR or with complex biological samples, advanced pulse sequences and labeling strategies can be employed.

  • Multiple Cross-Polarization (MultiCP) for Solids: In solid-state NMR, standard Cross-Polarization (CP) can underrepresent certain carbon types. The MultiCP sequence uses repeated, short blocks of CP with periods for 1H repolarization. This provides quantitative spectra with much better signal-to-noise than direct-polarization methods, and is robust even for materials with short relaxation times [3].
  • Specialized Labeling & Pulse Sequences for Proteins: When labeled valine is used in protein studies, specific strategies can reduce spectral complexity:
    • Biosynthetic Precursors: Use precursors like α-ketoisovalerate to produce valine and leucine residues that are labeled exclusively on the desired methyl groups (Val-Cγ and Leu-Cδ). This simplifies spectra and avoids signal overlap from other parts of the side-chain [4].
    • Methyl-TROSY & Out-and-Back Experiments: For high-molecular-weight proteins, the Methyl-TROSY effect and experiments like HMCM(CG)CBCA or SIM-HMCM(CGCBCA)CO are used. They correlate the sensitive methyl proton signals with backbone carbon chemical shifts, providing unambiguous assignments and strong signals even in very large complexes [5].

The logical workflow below can help you systematically diagnose and resolve low signal issues.

Start Low Signal in 13C NMR with Labeled Valine SP Check Sample Preparation Start->SP AQ Optimize Acquisition Parameters SP->AQ Conc Increase Sample Concentration SP->Conc Tube Use High-Quality NMR Tubes SP->Tube Volume Optimize Solvent Volume (≈500 µL) SP->Volume Filter Filter Out Solid Particles SP->Filter AM Consider Advanced Methodologies AQ->AM Pulse Shorten Pulse Width (30° or 60°) AQ->Pulse Relax Increase Relaxation Delay (RD) AQ->Relax Scans Increase Number of Scans AQ->Scans Solid Solid-State NMR: Use MultiCP Sequence AM->Solid Protein Protein Studies: Use Methyl-Specific Labeling & Methyl-TROSY AM->Protein

Step-by-Step Protocol: MultiCP for Quantitative Solid-State 13C NMR

This protocol is adapted from the multiCP method for obtaining quantitative 13C NMR spectra in solids with significant signal enhancement [3].

  • Step 1: Sample Preparation

    • Material: Use your 13C-labeled valine sample (or a complex material containing it, such as a protein or plant matter).
    • Rotor Packing: Pack the solid sample into a magic-angle spinning (MAS) rotor. For rigid solids, ensure the packing is homogeneous.
  • Step 2: MultiCP Pulse Sequence Setup

    • Pulse Sequence: Implement the multiCP pulse sequence as described in the literature [3].
    • Core Concept: The sequence consists of several short cross-polarization (CP) blocks (e.g., with ramp CP for uniformity) instead of one long CP period.
    • 1H Repolarization: Between each CP block, there is a period (tz, ~0.5 ms) where both 1H and 13C magnetization are stored along the z-axis (B0 field direction). This allows the 1H magnetization to recover toward its equilibrium value.
    • Repeated Transfer: The process of CP and repolarization is repeated multiple times, building up the 13C signal.
  • Step 3: Parameter Selection

    • CP Contact Time: Use a short contact time for each individual CP block (e.g., 1-2 ms) to minimize losses from T1ρ relaxation.
    • Number of Blocks: The total number of blocks can be adjusted so that the sum of all CP contact times is long enough for efficient polarization transfer (e.g., comparable to a standard single CP time of 1-2 ms).
    • MAS Frequency: The method has been validated at 14 kHz MAS and is suitable for modern spectrometers.
  • Step 4: Data Acquisition & Processing

    • Acquire the signal after the final CP block.
    • Process the data with standard methods for solid-state NMR (e.g., Fourier transformation, baseline correction).

Key Technical Tips

  • Validate with a Known Sample: If possible, test your setup and parameters with a standard sample of known concentration to confirm quantitative performance [3].
  • Monitor for Heating: Long periods of radio-frequency irradiation, especially in conducting samples, can cause heating. The multiCP method helps mitigate this by using shorter, repeated blocks [3].
  • Check Your Probe: Ensure your NMR probe is tuned correctly for 13C and 1H to maximize the efficiency of pulse delivery and signal detection.

References

valine-1-13C purity standards for research

Author: Smolecule Technical Support Team. Date: February 2026

Purity and Specifications of Valine-1-¹³C

The table below summarizes the typical purity standards for Valine-1-¹³C as provided by commercial isotope suppliers.

Specification Typical Value / Range Source / Analytical Method
Isotopic Purity (atom% ¹³C) min. 99% [1] [2] Supplier Specification
Chemical Purity 98% [1] [3] Supplier Specification
Molecular Formula C₅H₁₁NO₂ [2] (often shown as (CH₃)₂CHCH(NH₂)¹³COOH [1] [3]) -
Molecular Weight 118.14 g/mol [3] [2] -
CAS Number (Labeled) 81201-85-6 [1] [3] [2] -
CAS Number (Unlabeled) 72-18-4 [1] [3] -

Analytical Methods for Verification and Analysis

Researchers often need to verify the isotopic enrichment of Valine-1-¹³C in their samples, especially after in-vivo experiments. The following are two robust methods detailed in the literature.

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS)

This method is highly sensitive for measuring low levels of isotopic enrichment in biological samples and is considered a gold standard for protein turnover studies [4] [5].

  • Workflow Overview:

gc_irms_workflow Sample_Preparation Sample Preparation (Protein Hydrolysis) Derivatization Derivatization (N-methoxycarbonyl methyl ester) Sample_Preparation->Derivatization GC_Separation GC Separation Derivatization->GC_Separation Combustion On-line Combustion (Convert 13C Valine to CO2) GC_Separation->Combustion IRMS_Detection IRMS Detection (Measure 13C/12C Ratio) Combustion->IRMS_Detection

  • Detailed Protocol:
    • Sample Derivatization: Derivatize the amino acids from protein hydrolysates or plasma samples to their N-methoxycarbonyl methyl esters using a quick procedure [5]. This step makes the amino acids volatile for GC separation and results in a chromatogram where valine is well-separated from other branched-chain amino acids like leucine and isoleucine [4].
    • Gas Chromatography: The derivatized samples are injected into the GC system for separation.
    • On-line Combustion: The effluent from the GC column passes through a heated combustion furnace (e.g., CuO at 800-850°C), where the separated valine is quantitatively converted to CO₂ [5].
    • IRMS Detection: The CO₂ is then introduced into the isotope ratio mass spectrometer to measure the ¹³C/¹²C ratio with high precision. This allows for the detection of very low enrichments (as low as 0.0002 tracer mole ratio) [4].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a rapid method suitable for clinical settings and does not require a derivatization step, simplifying sample preparation [6].

  • Workflow Overview:

lc_msms_workflow Minimal_Prep Minimal Sample Preparation (Protein Precipitation) Mixed_Mode_LC Mixed-Mode Chromatography (Achiral Separation) Minimal_Prep->Mixed_Mode_LC MSMS_Detection MS/MS Detection (Multiple Reaction Monitoring) Mixed_Mode_LC->MSMS_Detection

  • Detailed Protocol:
    • Sample Preparation: A minimal preparation process is used. For plasma samples, add an internal standard solution to 20 µL of the sample, shake, and then filter using a positive pressure filter [6].
    • Chromatography: Separate the underivatized amino acids using a mixed-mode chromatography column (e.g., Intrada column) under isocratic conditions. This is crucial for achieving near-baseline resolution of the branched-chain amino acids (valine, leucine, isoleucine, alloisoleucine) [6].
    • Detection: Use tandem mass spectrometry with Multiple Reaction Monitoring (MRM) for highly specific and sensitive quantification. The method is linear over a wide concentration range (2.0–1500 µM) and requires a short run time [6].

Key Research Applications

Valine-1-¹³C is primarily used in metabolic research. Here are two specific applications:

  • Measuring Protein Fractional Synthetic Rates (FSR): This is a primary application. After infusing a subject with L-[1-¹³C]Valine, the rate at which the labeled amino acid is incorporated into a specific protein (like muscle protein [4] or albumin [5]) is measured using GC/C-IRMS. This allows calculation of how quickly that protein is being synthesized in the body [4] [7] [5].
  • Metabolic Flux Analysis (MFA): In MFA, Valine-1-¹³C is used as a tracer to quantify the fluxes through metabolic pathways in living cells. Cells are fed the labeled valine, and the resulting distribution of ¹³C in downstream metabolites is measured (often by LC-MS or GC-MS). This data is then used to fit a mathematical model of the metabolic network and infer intracellular reaction rates [8].

Frequently Asked Questions

Q1: What is the key difference between using GC/C/IRMS and LC-MS/MS for Valine-1-¹³C enrichment analysis? The key difference lies in sample preparation and sensitivity. GC/C/IRMS requires chemical derivatization but offers extremely high sensitivity for low isotopic enrichments (down to 0.0002 mole ratio), making it ideal for protein synthesis studies [4]. LC-MS/MS requires minimal sample prep with no derivatization, is faster, and is excellent for direct quantification of amino acid concentrations over a wide dynamic range, but may not be as sensitive for very low enrichment levels [6].

Q2: My research involves measuring protein synthesis in animal models. What is a validated experimental protocol for infusion and sampling? A validated protocol used in growing piglets involved a continuous intravenous infusion of L-[1-¹³C]valine at a rate of 2 mg·kg⁻¹·h⁻¹ for 6 hours [4]. Plasma samples are taken to determine the isotopic enrichment at the steady state in the precursor pool. Tissue (e.g., skeletal muscle) is then collected, proteins are hydrolyzed, and the valine from the protein hydrolysate is analyzed by GC/C/IRMS to determine the incorporated enrichment [4] [7].

Q3: Why is chromatographic separation of branched-chain amino acids (BCAAs) so important? Accurate quantification of valine, isoleucine, and leucine is critical because they are isomers with similar masses. In methods like LC-MS/MS, they can have identical MRM transitions. Without proper chromatographic separation, ion suppression and inaccurate quantification can occur, leading to erroneous results, especially in the diagnosis and monitoring of conditions like Maple Syrup Urine Disease (MSUD) [6].

References

Technical Support Center: Hygroscopic Labeled Amino Acids

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts and Storage Guidelines

What are Hygroscopic Labeled Amino Acids? Hygroscopic labeled amino acids readily absorb moisture from the air. This water absorption leads to inaccurate mass measurements for experiments and can accelerate peptide degradation, compromising experimental integrity [1] [2].

General Storage Guidelines Proper storage is critical for maintaining the stability and accuracy of these sensitive compounds. The following table summarizes the key recommendations for both short-term and long-term storage.

Table 1: Peptide Storage Guidelines at a Glance

Storage Condition Form Recommended Duration Key Considerations
Room Temperature Lyophilized Several days to weeks [3] Keep in original packaging, protect from intense light [3].
4 °C Lyophilized Short-term (weeks) [3] ---
< -20 °C Lyophilized Long-term (> 4 weeks) [3] Ideal for storage over months [2].
-80 °C Lyophilized Long-term (several years) [3] [2] Best practice for maximum stability, especially for sensitive sequences [3].
Solution (4°C) In Solution 1-2 weeks [3] ---
Solution (-20°C) In Solution 3-4 months [3] Aliquot to avoid freeze-thaw cycles [3].
Solution (-80°C) In Solution ~1 year [3] Aliquot to avoid freeze-thaw cycles [3].

Frequently Asked Questions (FAQs)

How should I safely open and handle lyophilized peptides?

Lyophilized peptides are best equilibrated to room temperature in a desiccator before opening. This prevents condensation from forming on the cold peptide powder, which can introduce moisture and reduce its stability [2]. Always handle peptides in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, masks, and safety glasses, as some peptides can be toxic or volatile [3].

What is the correct way to weigh hygroscopic peptides?

Weighing must be done quickly and accurately. Due to their tendency to absorb atmospheric water, prolonged exposure to air will increase the weight of your sample, leading to inaccurate concentration calculations [3] [1]. To ensure accuracy, briefly centrifuge the vial to pellet the powder and use pre-aliquoted peptides if available [3] [2].

How do I choose the right solvent to dissolve my peptide?

The solubility of a peptide is largely determined by its net charge at a given pH. You can estimate this by calculating the overall charge of the peptide sequence [2]. The table below provides a practical guide based on peptide properties.

Table 2: Solubility Guide for Different Peptide Types

Peptide Type Charge Calculation Recommended Solvents Important Notes
Basic Peptides Overall positive charge [2] Distilled water, PBS (pH 7.4), or a small amount of acetic acid (10-25%) [2] [4]. Peptides with high Arg/Lys may be soluble at neutral pH as TFA salts [4].
Acidic Peptides Overall negative charge [2] PBS (pH 7.4) or 0.1 M ammonium bicarbonate [2] [4]. ---
Neutral/Hydrophobic Overall charge of zero [2] Organic solvents like acetonitrile, methanol, or DMSO, followed by dilution with water [2] [4]. Avoid DMSO for peptides with Cys or Met to prevent oxidation; use DMF instead [2].
Very Hydrophobic ≥75% hydrophobic residues [2] Strong solvents like TFA or formic acid [2]. May precipitate when diluted in aqueous buffer; may need denaturants (urea, GdnHCl) [2].
My peptide won't dissolve. What can I do?

If initial solubilization attempts fail, try these steps:

  • Sonication: Use a water bath sonicator for several minutes to help dissolve larger particles. Avoid excessive warming [2] [4].
  • Test Different Solvents: Systematically test a small portion of the peptide with different solvents from the guide above [2].
  • Use Specialized Solvents: For extremely stubborn peptides, solvents like Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can be very effective [2].

Troubleshooting Common Problems

Problem: Inaccurate Quantitation
  • Symptoms: High variability in experimental results, especially in mass spectrometry-based proteomics.
  • Possible Cause: The most common cause is inaccurate weighing due to the peptide absorbing water from the air, which leads to an overestimation of the peptide's mass and incorrect solution concentrations [1].
  • Solution:
    • Weigh peptides rapidly in a low-humidity environment.
    • Consider alternative quantitation methods that bypass the weighing problem entirely. One advanced method involves acid hydrolysis of the peptide followed by UPLC-MS/MS analysis of its constituent amino acids, providing highly accurate concentration measurements independent of water content [1].
Problem: Peptide Degradation in Solution
  • Symptoms: Loss of biological activity over time, appearance of new peaks in HPLC analysis.
  • Possible Cause: Peptides in solution are inherently less stable than lyophilized powders. Degradation is accelerated by repeated freeze-thaw cycles, non-optimal pH, or the presence of unstable amino acids (Cys, Met, Trp, Asn, Gln) [3].
  • Solution:
    • Aliquot: Upon preparing a stock solution, immediately divide it into single-use aliquots to minimize freeze-thaw cycles [3].
    • Optimal pH: Store solutions at a pH between 5 and 7 whenever possible [3].
    • Proper Storage: Store aliquots at -20°C for short-term use (3-4 months) or -80°C for long-term storage (up to a year) [3].

Experimental Workflow Diagrams

The following diagrams, created with Graphviz, outline key procedures for handling and troubleshooting hygroscopic amino acids.

Workflow 1: Storage and Reconstitution Decision Guide

StorageWorkflow Storage and Reconstitution Guide Start Receive Lyophilized Peptide StoreLongTerm Store at -20°C or -80°C with desiccant Start->StoreLongTerm Weigh Weigh Peptide StoreLongTerm->Weigh Reconstitute Reconstitute per Solubility Guide Weigh->Reconstitute Aliquot Prepare Aliquots Reconstitute->Aliquot StoreSolution Store Solution at -20°C or -80°C Aliquot->StoreSolution

Workflow 2: Solubility Determination Protocol

SolubilityWorkflow Solubility Determination Protocol Start Calculate Net Charge Basic Basic Peptide (+ charge) Start->Basic Acidic Acidic Peptide (- charge) Start->Acidic Neutral Neutral/Hydrophobic (0 charge) Start->Neutral TryWater Try Distilled Water Basic->TryWater TryAcid Try Acetic Acid (10-25%) Basic->TryAcid if water fails TryBase Try 0.1M NH₄HCO₃ Acidic->TryBase TryOrganic Try Organic Solvent (e.g., Acetonitrile) Neutral->TryOrganic Sonicate Sonicate if needed TryWater->Sonicate TryAcid->Sonicate TryBase->Sonicate TryOrganic->Sonicate Success Solubilized Sonicate->Success

References

optimizing metabolic labeling time with L-Valine-1-13C

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Principles for Determining Labeling Time

A successful labeling experiment depends on achieving Isotopic Steady State, which is different from metabolic steady state. The time required to reach this state is not universal and must be determined empirically for your system [1].

The table below outlines the key concepts and variables you need to consider.

Concept Description & Implication for Labeling Time

| Isotopic Steady State | The point where the 13C enrichment in the target metabolite pool no longer changes over time. Quantitative flux analysis requires this state. [1] | | Metabolic Pseudo-Steady State | A condition where intracellular metabolite levels and fluxes are relatively constant. This simplifies the interpretation of labeling data. [1] | | Target Metabolite Pool | The specific molecule you are analyzing (e.g., L-Valine itself, a derivative, or a downstream product like a short-chain acylcarnitine). Its synthesis and turnover rate dictate the required labeling duration. [2] [1] | | System & Cell Type | Metabolic rates differ greatly between in vitro cell cultures, organoids, and in vivo models. Faster-growing systems typically reach isotopic steady state more quickly. [1] |

Troubleshooting Guide: Labeling Time Issues

If your labeling experiment is not yielding the expected results, the following table can help you diagnose and resolve common issues related to timing.

Symptom Potential Cause Recommended Action

| Low or inconsistent 13C incorporation in target metabolites. | Labeling time was too short; isotopic steady state was not reached. | - Conduct a time-course experiment.

  • Use shorter, sequential intervals initially (e.g., 30 mins, 1h, 2h, 4h) to track label incorporation over time. [1] | | High levels of unlabeled (M+0) valine/derivatives persist. | Rapid exchange with large, unlabeled extracellular or intracellular valine pools, preventing the system from reaching a high isotopic enrichment. [1] | - Reduce the concentration of unlabeled L-Valine in the culture medium.
  • Use dialyzed serum to remove amino acids.
  • Ensure the labeled L-Valine-1-13C is the dominant source of valine. | | Labeling pattern is difficult to interpret or seems illogical. | The system was not at a metabolic steady state during labeling (e.g., cells were differentiating, responding to a stressor, or in a different growth phase). | - Standardize cell culture conditions to ensure cells are in exponential growth or a defined, stable state before and during the tracer experiment. [1] |

Experimental Protocol: A Time-Course Approach

Here is a detailed methodology to empirically determine the optimal labeling time for your specific system, adapting principles from current research [3] [2] [1].

Objective: To establish the minimal time required for this compound to reach isotopic steady state in the target metabolites of your experimental system.

Workflow Diagram

Start Start Experiment Prep 1. Prepare Cultures - Grow cells to desired density - Replace medium with ¹³C-Valine medium Start->Prep Harvest 2. Harvest Samples - Take replicate samples at each time point Prep->Harvest Quench 3. Quench Metabolism - Rapidly cool cells (e.g., liquid N₂) - Use cold methanol buffer Harvest->Quench Extract 4. Extract Metabolites - Use 80% cold methanol - Centrifuge to collect supernatant Quench->Extract Analyze 5. Analyze by LC-MS/MS - Detect ¹³C enrichment in target metabolites - Generate Mass Isotopomer Distributions (MIDs) Extract->Analyze Plot 6. Plot & Determine Time - Plot M+0 fraction vs. Time - Identify when curve plateaus Analyze->Plot End Optimal Labeling Time Determined Plot->End

Step-by-Step Procedure

  • Cell Culture and Medium Preparation:

    • Grow your cells (e.g., HCT116 as used in a similar "deep labeling" study [2]) to the desired confluency or physiological state.
    • Prepare the labeling medium by substituting all L-Valine in your standard culture medium with an equimolar amount of This compound. Using dialyzed serum is critical to avoid unlabeled valine contamination [2].
  • Time-Course Harvesting:

    • Replace the existing medium with the pre-warmed this compound medium. This is time "zero".
    • Harvest biological replicates (e.g., cell culture plates or wells) at a series of time points. A suggested starting range is 15 minutes, 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours. The initial rapid sampling is crucial for fast-turnover metabolites.
  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolism by placing the culture vessel on ice and immediately washing with cold saline solution.
    • Extract intracellular metabolites with 80% (v/v) cold methanol in water. A common method is to add 1 mL of -20°C 80% methanol, vortex, and incubate at -20°C for 1 hour [2].
    • Centrifuge at high speed (e.g., 16,000 x g, 10 min, 4°C) to pellet proteins and cell debris. Transfer the metabolite-containing supernatant to a new tube for analysis or storage at -80°C.
  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the samples using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS). The method should be optimized to separate and detect L-Valine and its relevant metabolites (e.g., α-ketoisovalerate, short-chain acylcarnitines [2]).
    • For each metabolite at each time point, generate the Mass Isotopomer Distribution (MID). This vector shows the fraction of the metabolite pool that is unlabeled (M+0), has one 13C atom (M+1), two (M+2), etc. [1].
    • Plot the fraction of unlabeled metabolite (M+0) against time for L-Valine and key downstream products. The optimal labeling time is the point at which the M+0 fraction plateaus, indicating that isotopic steady state has been reached.

Key Considerations for Valine Metabolism

  • Spatial Organization: Recent studies show that engineering membraneless organelles to create metabolic channels can significantly enhance valine biosynthesis efficiency in microbial systems [4]. While this is an advanced concept, it highlights that the physical organization of enzymes impacts pathway flux and, consequently, labeling dynamics.
  • Complex Pathway Interactions: Be aware that branched-chain keto acids (BCKAs) like α-ketoisovalerate (derived from valine) can be metabolized into various products, such as short-chain acylcarnitines. Research in human cells suggests that in some contexts, BCKAs might not significantly enter the TCA cycle but are diverted to other pathways [2]. This will affect which metabolites you should track.

References

reducing background noise in valine tracer experiments

Author: Smolecule Technical Support Team. Date: February 2026

Suggested Framework for Your Guide

While I couldn't retrieve specific FAQs, here is a potential structure you can use to organize information once you gather it from the sources above:

Potential Topic Area Example Questions (for you to populate)
Fundamental Principles What is the theoretical basis of the 24-h IAAO method?
Experimental Setup How to prepare stable isotope tracers ([1-¹³C]valine)?
Sample Collection & Analysis Best practices for handling and storing plasma samples?
Instrumentation & Data How to minimize baseline noise in HPLC/MS instrumentation?
Data Processing How to implement and validate arPLS for background correction?
Troubleshooting How to diagnose and fix low signal-to-noise ratios?

Experimental Workflow Diagram

Based on common experimental structures, here is a generalized workflow for a tracer study. You can adapt this diagram as you develop your specific protocols.

valine_tracer_workflow start Subject Preparation & Diet Control admin Tracer Infusion ([1-¹³C]Valine) start->admin collect Sample Collection (Blood, Breath) admin->collect process Sample Processing & Analysis collect->process acquire Data Acquisition (GC-MS, LC-MS) process->acquire correct Data Correction (Background, Baseline) acquire->correct model Kinetic Modeling & Requirement Calculation correct->model end Valine Requirement (Breakpoint Analysis) model->end

quality control methods for 13C labeled amino acids

Author: Smolecule Technical Support Team. Date: February 2026

Frequent Challenges & Troubleshooting

Here is a guide to common problems you might encounter and how to resolve them.

Problem Possible Causes Recommended Solutions & Preventive Measures
Low/Incomplete Isotope Incorporation [1] Cells not passaged enough; labeled amino acids metabolized; medium not properly formulated. Use "drop-out" media; ensure adequate cell doublings (5-7 passages); use proline in SILAC to prevent arginine conversion [2].
Inaccurate Quantitative Results [3] [1] Signal interference from matrix; instability of derivatized amino acids; low purity of labeled standards. Use isotope dilution with high-purity >99% 13C/15N internal standards [3]; use internal standards to correct for signal suppression/enhancement [3].
Poor Recovery of Labile Amino Acids [3] Standard acid hydrolysis (6M HCl) destroys tryptophan, cysteine, and methionine. For full recovery, use 4M methane sulfonic acid with 0.2% (w/v) tryptamine for hydrolysis [3].
High Analytical Variance [3] Incomplete hydrolysis; inadequate chromatographic separation; unstable derivatives. Optimize hydrolysis time/temperature; use HILIC-UPLC for superior separation of polar amino acids; avoid derivatization when possible [3] [4].

Key Verification Experiments & Protocols

To ensure the quality of your labeled amino acids and the accuracy of your data, perform the following verification experiments.

Confirm Isotopic Purity and Enrichment

This is a critical first step to verify the label's quality before use.

  • Objective: Determine the percentage of amino acid molecules that contain the 13C label and confirm the absence of unlabeled impurities.
  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Protocol [3] [4]:
    • Sample Prep: Dilute the commercial labeled amino acid standard and an unlabeled standard. A mixture of both can also be prepared to check for separation.
    • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column to separate underivatized amino acids. This effectively resolves isobaric compounds like leucine and isoleucine.
    • Mass Spectrometry: Operate the MS in multiple reaction monitoring (MRM) or full-scan mode to detect the quasi-molecular ions.
    • Data Analysis: For a 13C6-labeled lysine, the unlabeled form will have a lower mass-to-charge ratio (m/z) than the labeled form. The isotopic purity is calculated from the relative abundance of the heavy peak compared to the total signal. Look for purity >99% [2].
Determine Mass Isotopomer Distribution (MID)

This protocol confirms that the label is being correctly metabolized and incorporated in your biological system.

  • Objective: Measure the labeling patterns in free amino acids or proteinogenic amino acids to trace metabolic flux.
  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) of Protein Hydrolysates
  • Protocol [5] [6]:
    • Hydrolysis:
      • Harvest cells and wash the pellet.
      • Resuspend the biomass pellet in 6M HCl in a glass vial.
      • Hydrolyze at 100°C for 24 hours.
      • Centrifuge, transfer the supernatant, and dry it completely.
    • Derivatization:
      • Dissolve the dried hydrolysate in a mixture of tetrahydrofuran (THF) and MTBSTFA (N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide).
      • Incubate at 65-80°C for 1 hour to form TBDMS derivatives.
    • GC-MS Analysis:
      • Inject the sample using a split ratio (1:5 to 1:10).
      • Use a temperature gradient: hold at 150°C for 2 min, ramp to 280°C at 3°C/min, then to 300°C at 20°C/min.
      • Set the MS to scan a mass range of m/z 60-500.
    • Data Analysis: Use software to correct for natural isotope abundance. The MID (M0, M1, M2,...Mn) shows the fraction of molecules with 0, 1, 2, or n 13C atoms.

Experimental Design & Best Practices

The following workflows summarize the core principles for effective quality control in two common scenarios.

G Start Start: Plan 13C-Amino Acid Experiment A Pre-Experimental Verification Start->A B In-Experiment Quality Control A->B A1 Verify isotopic purity (>99%) of commercial standards via LC-MS/MS A->A1 A2 Confirm chemical purity and solubility A->A2 A3 Select appropriate hydrolysis method (e.g., methanesulfonic acid for Trp/Cys) A->A3 C Post-Experiment Data Validation B->C B1 Use defined, minimal medium to avoid unlabeled carbon sources B->B1 B2 Ensure sufficient cell doublings for full label incorporation (5-7 passages) B->B2 B3 Monitor cell growth and metabolite levels B->B3 Result High-Quality, Reliable Data C->Result C1 Use internal standards (e.g., 13C,15N-labeled) for absolute quantification C->C1 C2 Correct for natural isotope abundance and instrument noise C->C2 C3 Validate with control experiments using unlabeled substrates C->C3

Methodology Selection Guide

Choosing the right analytical technique is crucial. The table below compares the most common methods.

Method Key Application Key Strengths Key Limitations & Considerations
LC-MS/MS (HILIC) [3] [4] Quantifying levels & MID of underivatized free amino acids. High sensitivity (femtomole); no derivatization needed; high-throughput. Requires specialized HILIC columns; can be sensitive to buffer salts.
GC-MS [5] [6] MID analysis of proteinogenic amino acids from hydrolysates. Robust, widely available; excellent separation efficiency. Requires derivatization (e.g., TBDMS); labile amino acids (Trp) degraded by HCl hydrolysis.
NMR [7] MID analysis with positional isotopomer information. Non-destructive; provides positional labeling info; inherently quantitative. Lower sensitivity than MS; requires larger sample amounts; longer acquisition times.
SILAC (MS) [2] Quantitative proteomics; protein turnover studies. Accurate in-vivo incorporation; multiplexing capability (e.g., 3-plex). Limited to cell culture; can be expensive to scale; may require adaptation for each cell line.

References

comparing 13C valine with other isotope labeled amino acids

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Isotope-Labeled Amino Acids

The table below summarizes the key features of different labeling types based on current literature and market research.

Isotope Type Key Features & Advantages Primary Research Applications Example & Technical Note

| Carbon-13 (^13^C) [1] [2] | • Versatile; traces carbon backbone. • High degree of enrichment & purity. • Ideal for mapping metabolic pathways. | • Metabolic flux analysis [3] [4] • Quantitative proteomics [2] • Protein structure elucidation [5] | L-Valine-^13^C~5~, ^15^N [6]: • Isotopic Purity: 98 atom % ^13^C and ^15^N [6]. • Application: Used as an internal standard for quantitative MS and studying glucose metabolism [6]. | | Nitrogen-15 (^15^N) [1] [2] | • Excellent for tracing nitrogen metabolism. • Simplifies complex NMR spectra. | • Protein & peptide labeling for NMR [7] [2] • Proteomics workflows [1] | Selective ^15^N Histidine Labeling [7]: • Enables specific study of protein structures like WDR5 and KRAS via NMR [7]. | | Deuterium (D or ^2^H) [1] [2] | • Cost-effective compared to ^13^C/^15^N. • Can exhibit Kinetic Isotope Effects (KIE). | • Lipidomics & pharmacokinetics [1] • Mechanistic enzymology [2] | | | Multi-Labeled & Custom [2] | • Combines advantages of multiple labels. • Reduces spectral overlap in multiplex experiments. | • Complex experimental designs [2] • Advanced quantitative proteomics (e.g., SILAC) | |

Key Applications and Experimental Context

To understand how these labeled amino acids are used in practice, here is a closer look at some core applications and methodologies.

  • Metabolic Pathway Analysis: ^13^C-labeled amino acids like valine are crucial for confirming and discovering metabolic pathways. In a typical protocol, microbes are grown in a minimal medium with a single ^13^C-labeled carbon source. The ^13^C labeling patterns in proteinogenic amino acids (like valine) are then analyzed using GC-MS to trace the carbon flow through central metabolism and infer active pathways [3]. This technique helps map which precursors are used to build specific amino acids.

  • Protein Dynamics and Structural Studies: While ^13^C is widely used, ^15^N labeling is particularly powerful in NMR spectroscopy for protein structure determination. It is often incorporated into histidine precursors to selectively label proteins, which simplifies the NMR spectrum and allows researchers to study specific interactions, such as those involving WDR5 and KRAS proteins [7].

  • Quantitative Proteomics and Metabolomics: In mass spectrometry, isotope-labeled amino acids serve as internal standards for precise quantification. For example, a method for analyzing 45 underivatized amino acids in plasma uses a cocktail of internal standards that include deuterated (D), ^13^C-labeled, and ^15^N-labeled versions to compensate for matrix effects and achieve accurate measurements [8]. The choice of label depends on the required precision, cost, and the need to avoid spectral overlap with the natural analyte.

Experimental Protocol Overview

The workflow below summarizes the key steps in a typical experiment using isotope-labeled amino acids, from design to data interpretation.

Start Experimental Design A Choose Isotope & Amino Acid • 13C for carbon flux • 15N for protein structure (NMR) • D for cost-sensitive studies Start->A B Select Labeling Strategy • Uniform labeling • Specific position labeling • Multi-isotope labeling A->B C Biological Incorporation • Feed to cell cultures • Administer to organisms • Use as internal standard B->C D Sample Preparation & Analysis • Protein hydrolysis • Derivatization (if needed) • GC-MS or LC-MS/MS analysis C->D E Data Interpretation • Track isotopic enrichment • Map metabolic fluxes • Quantify protein expression D->E End Results & Validation E->End

Market Context and Selection Guidance

To inform your choice, it's helpful to understand the broader market and technological trends.

  • Market Dominance of ^13^C: The ^13^C labeled amino acids segment holds the largest market share (approx. 44%), driven by their versatility in metabolic flux analysis, quantitative proteomics, and structural biology [2]. This widespread adoption often translates to better availability and support.
  • Analytical Considerations: The choice of isotope can depend on the analytical technique. LC-MS/MS is increasingly used for its ability to analyze underivatized amino acids with high sensitivity, using a mix of D, ^13^C, and ^15^N internal standards in a single run [8]. For complex environmental samples, new calibration methods with UPLC-Orbitrap MS allow for highly sensitive detection of ^13^C enrichment, even for amino acids where labeled standards are commercially unavailable [9].

I hope this detailed comparison provides a solid foundation for your research and product development decisions.

References

Analytical Performance of L-Valine-1-13C in MS Applications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core performance characteristics of L-Valine-1-13C and related methods as cited in recent research.

Application / Context Key Performance Metrics Experimental Details (Short) Citation
Clinical BCAA Assay for MSUD Linear range: 2.0–1500 µM; Precision: 4–10%; LOD: 0.60 µM; LOQ: 2.0 µM [1] LC-MS/MS; Mixed-mode chromatography; 20 µL human plasma; no derivatization [1] [1]
Isobaric Tag (DiVal) for Quantitative Proteomics Compared to DiAla & DiLeu; DiVal did not achieve complete labeling, unlike DiAla/DiLeu [2] 4-plex tags; HEK293 cell lysate; Labeling efficiency evaluated [2] [2]
In Vivo Cardiac Metabolism Tracing Max. blood enrichment: ~40% (30 min post-injection); Max. heart glutamate enrichment: ~7% (30 min post-injection) [3] SC injection of Valine-1,2,3,4,5-13C5 in mice; MS analysis of heart extracts [3] [3]
GC/C/IRMS for Protein Synthesis Rates LOQ for L-[1-13C]valine tracer mole ratio: 0.0002 [4] N-methoxycarbonylmethyl ester (MCM) derivative; GC/C/IRMS; piglet skeletal muscle [4] [4]
LC-CO-IRMS for Amino Acid Purity Purity determination of valine: (97.1 ± 4.7)% (expanded uncertainty) [5] Post-column isotope dilution; compared against qNMR [5] [5]

Detailed Experimental Protocols

For researchers looking to implement these methods, here is a deeper dive into two key experimental workflows.

Protocol: Rapid Clinical LC-MS/MS Assay for BCAAs

This protocol is designed for diagnosing Maple Syrup Urine Disease (MSUD) and can be adapted for validating labeled valine in a clinical matrix [1].

  • Sample Preparation:

    • Use a 96-well format for high throughput.
    • To 20 µL of plasma, add an extraction solvent that contains the internal standard (IS). The IS is crucial for accurate quantification.
    • Shake the mixture and then filter it using a positive pressure system to obtain a clean extract for analysis [1].
  • Chromatography:

    • Column: Use a mixed-mode chromatography column (e.g., Intrada).
    • Conditions: Perform the separation under isocratic conditions. This method was specifically developed to achieve near-baseline separation of the challenging branched-chain amino acid isomers (valine, leucine, isoleucine, and alloisoleucine) without derivatization [1].
  • Mass Spectrometry:

    • Technique: LC-MS/MS with Selected Reaction Monitoring (SRM).
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • The assay provides a wide linear dynamic range (2.0–1500 µM) and high sensitivity, which is essential for detecting pathognomonic markers like alloisoleucine [1].
  • Validation:

    • The method should be validated according to clinical standards (e.g., CLSI guidelines) for precision, accuracy, LOD, and LOQ [1].
Protocol: In Vivo Tracing of Cardiac Substrate Use

This protocol uses stable isotope-labeled valine to study real-time metabolism in a live mouse model [3].

  • Tracer Administration:

    • Compound: Use L-Valine-1,2,3,4,5-13C5.
    • Route: Subcutaneous injection.
    • Dosage: The study established that this route provides more stable and higher enrichment in blood compared to intravenous infusion under anesthesia [3].
  • Sample Collection & Metabolite Extraction:

    • Timing: Collect blood and heart tissue samples at 30, 60, and 90 minutes post-injection. Peak enrichment in heart glutamate is observed around 30 minutes.
    • Extraction: For heart tissue, use cold methanol (80%) to quench metabolism and extract polar metabolites. After centrifugation, dry the supernatant and reconstitute it in a solvent compatible with your LC-MS method (e.g., water or 50% acetonitrile) [3].
  • Mass Spectrometry Analysis:

    • The core of the analysis is measuring the 13C enrichment in metabolic products like glutamate and alanine in the heart tissue.
    • This enrichment data is used to calculate ratios (e.g., 13C glutamate/13C alanine) that indicate the relative activity of different metabolic pathways in response to treatments or disease states [3].

Visualizing Key Workflows

To better understand the experimental journey and the biological context of Valine-1-13C, the following diagrams outline a core analytical workflow and a key metabolic pathway.

workflow start Start: Sample/Animal Preparation step1 Tracer Administration (Subcutaneous/IV Injection) start->step1 step2 Incubation & Metabolism step1->step2 step3 Sample Collection (Blood, Tissue, Cells) step2->step3 step4 Metabolite Extraction (e.g., 80% Cold Methanol) step3->step4 step5 LC-MS/MS Analysis step4->step5 step6 Data Analysis: Isotopologue Distribution & Enrichment step5->step6 end Interpret Metabolic Flux step6->end

Diagram 1: General workflow for in vivo tracer studies and LC-MS/MS analysis.

metabolism lvaline This compound (From diet or tracer) bcat BCAT Transaminase lvaline->bcat kg α-Ketoisovalerate-13C bcat->kg bckad BCKA Dehydrogenase (Deficient in MSUD) kic Isobutyryl-CoA-13C bckad->kic kg->bckad ac_coa Acetyl-CoA-13C kic->ac_coa tca TCA Cycle Intermediates (e.g., Glutamate-13C) hmg_coa HMG-CoA (Cholesterol synthesis) ac_coa->tca Energy ac_coa->hmg_coa Biosynthesis

Diagram 2: Simplified overview of L-Valine metabolism in mammals.

Key Insights for Validation

  • Chromatography is Critical for Isomers: The successful clinical assay highlights that mixed-mode chromatography is highly effective for separating the BCAAs (valine, leucine, isoleucine, alloisoleucine) without derivatization, which is a major challenge for standard reverse-phase columns [1].
  • Validation Requires Specialized Standards: For rigorous validation of 13C-tracer methods, consider using an in-house reference material from organisms like Pichia pastoris fermented on a defined 13C substrate mix. This provides a biologically relevant standard with a predictable carbon isotopologue distribution (CID) for assessing accuracy [6].
  • Consider Multiple Validation Techniques: No single method is perfect. Research shows that comparing results from different techniques like ID-LC-CO-IRMS and quantitative NMR (qNMR) provides a more robust validation, as each technique has different sources of uncertainty [5].

References

efficacy of L-Valine-1-13C versus other BCAA tracers

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Tracer Comparison

The table below summarizes key functional data on L-Valine-1-13C and other common BCAA tracers from recent in vivo studies.

Tracer Name Primary Application & Performance Data Key Experimental Findings

| This compound | Tracing complete valine oxidation pathway; rapid kinetics. | • Half-life in blood: ~4 minutes [1]. • Label appearance in 3-HIB: ~20% in circulation within 3 minutes, indicating rapid tissue uptake, oxidation, and metabolite release [1]. • High oxidation in pancreas: Up to 20% of TCA cycle carbons derived from BCAAs [1]. | | L-Leucine-1-13C (or other labels) | Whole-body BCAA flux and tissue-specific oxidation; signaling studies (e.g., mTOR) [1] [2]. | • Used to demonstrate a shift in oxidation in insulin resistance: Blunted oxidation in adipose tissue and liver, with a compensatory increase in skeletal muscle [1]. • Rapid transamination: 13C-labeling of BCKAs reached ~50% that of BCAAs in blood within 60 seconds [1]. | | Mixed BCAA Tracers (one BCAA labeled, others unlabeled) | Quantifying whole-body BCAA partitioning and competitive oxidation [1]. | • Reveals competitive metabolism: Oxidation rates of all three BCAAs are linked because they share the BCKDH complex [1] [2]. • Enables system-wide quantification of BCAA oxidation in different physiological states [1]. |

Detailed Experimental Protocols

Here are the core methodologies used to generate the data in the table, which you can adapt for your experiments.

Protocol for In Vivo Kinetic Analysis (Bolus Injection)

This protocol is used to measure the initial, rapid kinetics of BCAA metabolism in various tissues [1].

  • Step 1: Tracer Administration Intravenously inject a bolus of 13C-labeled BCAA (e.g., this compound) into mouse models. The study used one labeled BCAA per experiment, with the other two BCAAs unlabeled [1].
  • Step 2: Sample Collection Collect blood and tissue samples (e.g., muscle, liver, adipose, pancreas, kidney, heart) at very short, sequential time points (e.g., 1, 3, 6, 10, 30, 60 minutes) post-injection [1].
  • Step 3: Metabolite Measurement Analyze samples using mass spectrometry to track the concentration and 13C-labeling of:
    • Parent BCAA (e.g., Valine)
    • Its branched-chain α-keto acid (BCKA) (e.g., α-Ketoisovalerate)
    • Catabolic intermediates (e.g., 3-Hydroxyisobutyrate - 3-HIB for valine)
    • TCA cycle intermediates (e.g., Succinate) [1].
  • Step 4: Data Interpretation Calculate the rate of label appearance in different metabolites. The rapid labeling of 3-HIB and TCA cycle intermediates in tissues, even when not yet detectable in blood, provides direct evidence of active oxidation in that specific tissue [1].
Protocol for Steady-State Oxidation (Constant Infusion)

This method provides a quantitative overview of whole-body BCAA oxidation flux across tissues under steady-state conditions [1].

  • Step 1: Tracer Infusion Continuously infuse a small, steady amount of all three BCAAs intravenously, with one universally 13C-labeled (e.g., this compound), for an extended period (e.g., 2 hours) to achieve isotopic steady state in the blood [1].
  • Step 2: Tissue Harvesting After the infusion period, harvest multiple tissues as in the bolus method.
  • Step 3: Flux Quantification Use mass spectrometry to measure 13C-enrichment in BCAA-derived TCA cycle intermediates (like succinyl-CoA) in each tissue. The extent of labeling is used to calculate the fractional contribution of BCAA carbon to the TCA cycle and the relative oxidation rate of that tissue [1].
  • Step 4: Modeling Integrate the data from all tissues to build a quantitative model of whole-body BCAA partitioning [1].

BCAA Catabolism Pathway & Experimental Workflow

The effectiveness of this compound is best understood in the context of the BCAA catabolism pathway. The following diagram illustrates the key metabolic steps that the tracer follows.

L_Valine_13C This compound BCAT BCAT (Transamination) L_Valine_13C->BCAT alpha_KIV_13C α-Ketoisovalerate (α-KIV) (13C-labeled) BCAT->alpha_KIV_13C Reversible BCKDH BCKDH Complex (Oxidative Decarboxylation) alpha_KIV_13C->BCKDH Isobutyryl_CoA_13C Isobutyryl-CoA (13C-labeled) BCKDH->Isobutyryl_CoA_13C Irreversible (Rate-Limiting) Three_HIB_13C 3-Hydroxyisobutyrate (3-HIB) (13C-labeled) Isobutyryl_CoA_13C->Three_HIB_13C Methylmalonyl_CoA_13C Methylmalonyl-CoA (13C-labeled) Three_HIB_13C->Methylmalonyl_CoA_13C Succinyl_CoA_13C Succinyl-CoA (13C-labeled) Methylmalonyl_CoA_13C->Succinyl_CoA_13C TCA_Cycle TCA Cycle Succinyl_CoA_13C->TCA_Cycle Glucogenic Entry Point

Key Enzymes & Metabolites in Valine Catabolism [3] [1] [2]

The diagram above shows the specific catabolic pathway for this compound. The BCKDH complex is the critical, rate-limiting step that commits the carbon skeleton to oxidation. A key advantage of using this compound is that one of its catabolites, 3-HIB, is not trapped in the mitochondria by a CoA group and can be secreted from cells. This makes 3-HIB a valuable, measurable plasma biomarker for valine oxidation flux [1] [2].

Research Implications and Conclusion

For researchers and drug development professionals, the choice of tracer should align with the specific experimental question.

  • Use this compound when: Your focus is on glucogenic flux into the TCA cycle (via succinyl-CoA), investigating insulin resistance (given the role of 3-HIB), or tracing the complete pathway to a measurable plasma metabolite [1] [4].
  • Use L-Leucine-1-13C when: Your goal is to study ketogenic flux (via acetyl-CoA) or signaling pathways like mTOR activation, where leucine is the most potent activator [3] [2].
  • Use a mixed tracer approach when: You need a comprehensive, quantitative picture of whole-body BCAA handling, as the BCAAs compete for shared catabolic enzymes [1] [2].

References

L-Valine-1-13C performance in different analytical platforms

Author: Smolecule Technical Support Team. Date: February 2026

Performance Across Analytical Platforms

The table below summarizes the core applications and performance data for L-Valine-1-13C on different analytical platforms.

Analytical Platform Main Application Key Performance Metrics Sample Type / Study Context

| GC/C/IRMS [1] [2] | Measuring low isotopic enrichment for in vivo protein fractional synthetic rates. | Limit of quantitation: L-[1-13C]Valine tracer mole ratio of 0.0002 [1]. Inter-day repeatability (CV): < 5.5% at low enrichment (e.g., 0.112 atom%) [2]. | Skeletal muscle of growing piglets [1]; Mucosal hydrolysate in animal studies [2]. | | NMR Spectroscopy [3] [4] | Protein methyl group assignment and obtaining long-range structural restraints. | Applicable to proteins up to ~100 kDa [3]. Enables collection of unambiguous long-range distance restraints in solid-state NMR [4]. | 70-kDa homo-dimeric C-terminal domain of E. coli Enzyme I [3]; T3SS needle of Shigella flexneri [4]. | | Mass Spectrometry (MS) [5] | Multiplexed, quantitative proteomics (as part of SILAC). | High multiplexing capacity (2-3 samples simultaneously). High accuracy and precision by correcting for analytical variability [5]. | Cell culture studies for relative protein quantification [5]. |

Detailed Experimental Protocols

Here is a detailed breakdown of the experimental methodologies for the key applications.

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS)

This method is considered a robust technique for measuring very low levels of isotopic enrichment in metabolic studies [1].

  • Objective: To determine the low isotopic enrichment of L-[1-13C]valine in biological samples for calculating in vivo protein fractional synthetic rates [1].
  • Derivatization: Valine is chemically derivatized to form the N-methoxycarbonyl methyl (MCM) ester or the N(O,S)-ethoxycarbonyl ethyl ester. These derivatives are volatile and suitable for GC separation [1] [2].
  • GC Separation: The derivatized valine is separated from other branched-chain amino acids (leucine, isoleucine) on a polar GC column [1] [2].
  • Combustion & IRMS: The eluted valine derivative is combusted online to CO₂. The ¹³C/¹²C isotope ratio of the resulting CO₂ is then precisely measured by the isotope ratio mass spectrometer [1] [2].
  • Key Advantage: The method's high sensitivity allows for the detection of very low levels of isotope incorporation into proteins, which is crucial for accurate measurement of slow protein synthesis rates [1].

The following diagram illustrates the core workflow of this method:

gc_c_irms_workflow Start A Derivatization (N-methoxycarbonyl methyl ester) Start->A B GC Separation A->B C Online Combustion to CO₂ B->C D IRMS Analysis (13C/12C Ratio) C->D End D->End

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹³C labeling of valine methyl groups is a key strategy in biomolecular NMR to simplify spectra and obtain structural information on large proteins [3] [4].

  • Objective: To obtain unambiguous assignments of valine methyl resonances and collect long-range distance restraints for protein structure determination [3] [4].
  • Labeling Strategy: Proteins are produced using 1-¹³C-labeled α-ketoisovalerate as a biosynthetic precursor. This leads to specific ¹³C labeling of the valine (and leucine) methyl groups while the protein backbone is otherwise deuterated [4].
  • Pulse Sequences: Experiments like SIM-HMCM(CGCBCA)CO are used. This is a methyl-detected 'out-and-back' experiment that correlates the chemical shifts of valine (and isoleucine/leucine) methyl groups with the backbone carbonyl carbon (¹³CO) shifts [3].
  • Key Advantage: This specific labeling reduces spectral crowding and overcomes the problem of dipolar truncation, allowing for the detection of unambiguous long-range distance restraints, which are critical for studying the structure and dynamics of large protein assemblies [4].

The logical flow from labeling to structural insights in an NMR study is shown below:

nmr_workflow A Biosynthetic Precursor (1-13C α-ketoisovalerate) B Specific 13C Labeling of Valine Methyl Groups A->B C NMR Experiment (SIM-HMCM(CGCBCA)CO) B->C D Data Output: Methyl-to-Carbonyl Correlations C->D E Structural Insights: Assignments & Distance Restraints D->E

Mass Spectrometry (MS) in Quantitative Proteomics

While the search results do not provide a specific protocol for this compound alone in MS, it is fundamentally used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a cornerstone MS-based method [5].

  • Objective: To perform multiplexed, relative quantification of protein expression across different cell states [5].
  • Cell Culture: Two cell populations are cultured in identical media, except that one contains normal L-Valine ("light") and the other contains L-Valine-1-¹³C ("heavy") [5].
  • Sample Mixing & Analysis: After several cell divisions, the two populations are mixed in equal amounts. The proteins are digested, and the peptides are analyzed by LC-MS/MS [5].
  • Quantification: The mass spectrometer distinguishes between "light" and "heavy" peptide pairs based on their mass difference. The relative abundance of each peptide (and thus the protein) from the two cell states is determined by comparing the signal intensities of the light and heavy forms [5].
  • Key Advantage: SILAC allows for precise quantification as samples are mixed early, minimizing errors from sample preparation and instrumental variation [5].

Key Considerations for Platform Selection

Your choice of analytical platform should align with your primary research goal, as each technique leverages the this compound tracer for different purposes.

  • For Metabolic Kinetics: Choose GC/C/IRMS when your goal is to measure very low levels of isotopic enrichment in metabolic studies, particularly for calculating protein synthesis rates over time. Its primary strength is exceptional sensitivity for low enrichment detection [1] [2].
  • For Protein Structure & Dynamics: Choose NMR Spectroscopy when you need atomic-level information on the structure, dynamics, or interactions of proteins, especially large complexes. The use of specifically labeled precursors like 1-¹³C α-ketoisovalerate is crucial for simplifying spectra and obtaining long-range restraints [3] [4].
  • For Proteome-wide Quantification: Choose MS-based approaches like SILAC for system-wide studies of protein expression and turnover. This method is ideal for comparing protein levels across multiple cell states or conditions with high throughput and multiplexing capability [5].

References

validation of tracer incorporation efficiency for valine-1-13C

Author: Smolecule Technical Support Team. Date: February 2026

Protocols for Validating Tracer Incorporation

A robust validation protocol is crucial for ensuring the accuracy of your 13C tracer measurements. The core components of such a protocol, synthesized from the literature, are outlined below.

Validation Component Description Key Methodological Details
Assessing Instrument Performance Use of a quality control standard with a unique isotopic signature to monitor instrument conditions [1]. Selenomethionine is recommended; natural selenium has 6 stable isotopes, creating a predictable pattern to check spectral accuracy [1].
Validating Labeling Pattern Accuracy Use of an in-house reference material with a known, defined carbon isotopologue distribution (CID) [1]. Pichia pastoris yeast fermented on a 50:50 mix of 12C-methanol and 13C-methanol; theoretical CIDs calculated with binomial expansion for molecules with n carbon atoms [1].
Correcting for Natural Abundance Accounting for naturally occurring heavy isotopes (e.g., 13C, 15N) in the metabolite and derivatization agents [2]. Apply a correction matrix to measured data; failure to correct leads to significant errors, especially in complex molecules or after derivatization [2].
Controlling for Background & Matrix Assessment of procedural blanks to identify contaminants that interfere with the isotopologue distribution [1]. Small organic acids are common contaminants; analyze extraction blanks to identify and correct for isotopologue-specific background [1].
Ensuring Proper Isotopic Steady State Confirming that the 13C enrichment in metabolites is stable before measurement [2]. Time to steady state varies; glycolytic intermediates reach it in minutes, while TCA cycle intermediates and amino acids can take hours [2].

The workflow for implementing this validation scheme can be visualized as follows:

cluster_legend Key Start Start Validation Protocol Instrument Assess Instrument Performance Start->Instrument Reference Validate with Reference Material Instrument->Reference DataCorrection Correct Raw Data Reference->DataCorrection Background Control for Background DataCorrection->Background SteadyState Verify Isotopic Steady State Background->SteadyState ReliableData Obtain Reliable CID Data SteadyState->ReliableData Critical Step Critical Step Prerequisite Prerequisite Final Outcome Final Outcome

A Roadmap for Interpreting 13C Labeling Data

Correctly interpreting your data is as important as generating it. Here are key concepts to guide your analysis [2]:

  • Distinguish Between Metabolic and Isotopic Steady State: A system in metabolic steady state has constant metabolite levels and fluxes over time. Isotopic steady state is achieved when the 13C enrichment in a metabolite pool no longer changes. For the most straightforward interpretation of tracer data, your system should be at a metabolic pseudo-steady state, and labeling should be allowed to proceed to isotopic steady state [2].
  • Understand Amino Acid Exchange: Be cautious when measuring amino acid labeling in standard cell culture. Intracellular amino acid pools often rapidly exchange with the unlabeled amino acids present in the culture media. This can prevent the intracellular pool from ever reaching isotopic steady state, which can lead to misleading conclusions if not accounted for with quantitative models [2].
  • Define Your Measurement - MDV vs MID: The raw data from a mass spectrometry experiment is a Mass Isotopologue Distribution (MID). After correcting for natural abundance and other interferences, you obtain the Mass Distribution Vector (MDV), which represents the true fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) for your metabolite [2].

References

×

XLogP3

-2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

118.082333429 Da

Monoisotopic Mass

118.082333429 Da

Heavy Atom Count

8

Sequence

V

Wikipedia

L-Valine-1-13C

Dates

Last modified: 08-16-2023

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